molecular formula C5H3BrN2O2 B1272033 3-Bromo-4-nitropyridine CAS No. 89364-04-5

3-Bromo-4-nitropyridine

Cat. No.: B1272033
CAS No.: 89364-04-5
M. Wt: 202.99 g/mol
InChI Key: CJEWCWSWUUFORD-UHFFFAOYSA-N
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Description

3-Bromo-4-nitropyridine (CAS 89364-04-5) is a solid heterocyclic compound with the molecular formula C5H3BrN2O2 and a molecular weight of 202.99 g/mol . It is a versatile and high-value building block in organic synthesis, particularly for constructing complex pyridine derivatives found in pharmaceuticals and agrochemicals . Its key research value lies in its reactivity as a substrate for nucleophilic aromatic substitution, where the bromine and nitro groups act as orthogonal leaving groups, enabling selective functionalization . A significant application is its use as a precursor to this compound N-oxide, which exhibits markedly different reactivity. Studies have demonstrated that the N-oxide derivative undergoes nucleophilic fluorination at the meta position (specifically, the carbon bearing the bromine) with tetrabutylammonium fluoride to yield 3-fluoro-4-nitropyridine N-oxide, a transformation that does not proceed efficiently with the base this compound . This makes it a critical intermediate for the synthesis of meta-fluorinated pyridines, which are challenging to access through other methods and are important structures in radiopharmaceuticals and drug discovery . The subsequent reduction of the nitro group, for example via catalytic hydrogenation, can then readily provide access to valuable 3-fluoro-4-aminopyridine scaffolds . Researchers should note that this compound has low solubility in water but is soluble in common organic solvents like dichloromethane . It is typically a yellow-colored solid with a melting point in the range of 82-86°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEWCWSWUUFORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376305
Record name 3-Bromo-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89364-04-5
Record name 3-Bromo-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-nitropyridine is a halogenated nitro-heterocyclic compound that serves as a versatile and valuable building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of both a bromine atom and a nitro group on the pyridine ring, make it a highly reactive intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its utility in the development of novel pharmaceuticals and agrochemicals.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
CAS Number 89364-04-5[1][2]
Molecular Formula C₅H₃BrN₂O₂[3][4][5]
Molecular Weight 202.99 g/mol [1]
Appearance Pale-yellow to yellow-brown solid[2]
Melting Point 66-67 °C[1][3]
Boiling Point 235.7 °C at 760 mmHg[3]
Purity Typically ≥95%[2]
Storage Temperature Refrigerator[2]

Synthesis

A common synthetic route to halo-4-nitropyridine derivatives involves a one-step oxidation and nitration of the corresponding halopyridine. The N-oxide intermediate is then typically reduced to afford the final product.

A representative synthesis for a related compound, this compound-N-oxide, involves the reaction of 3-bromopyridine with hydrogen peroxide in the presence of glacial acetic acid, acetic anhydride, and sulfuric acid, with the addition of sodium nitrate to facilitate the nitration.[1] The resulting this compound-N-oxide can then be reduced to yield this compound.[1]

Reactivity and Key Applications

The reactivity of this compound is dominated by the presence of the bromine atom, which is susceptible to displacement through various cross-coupling reactions, and the nitro group, which can be reduced to an amino group, providing a handle for further functionalization. This dual reactivity makes it a key intermediate in the synthesis of a wide range of substituted pyridines.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and other fine chemicals.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many biologically active compounds.[6][7] this compound can be coupled with a variety of primary and secondary amines to introduce diverse amino substituents at the 3-position of the pyridine ring.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., NaOtBu, 1.5-2.5 eq).[2][6]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[6]

  • Reaction Conditions: Heat the reaction mixture with vigorous stirring, typically between 80-110 °C.[6]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by column chromatography on silica gel.[6]

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the 3-position of the pyridine ring. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in drug molecules.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the corresponding boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[8][9]

  • Solvent Addition: Add a degassed solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water or toluene/water).[10]

  • Reaction Conditions: Heat the reaction mixture with stirring, typically between 80-100 °C.[10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Synthesis of Fused Heterocyclic Systems

The functional groups on this compound can be manipulated to construct fused heterocyclic systems, which are prevalent in many pharmaceutical agents. For example, the nitro group can be reduced to an amine, which can then undergo intramolecular cyclization or further reactions to form bicyclic structures.

Application in Agrochemicals

Halogenated and nitrated pyridines are important intermediates in the synthesis of various herbicides and pesticides. A patent for pyridinylurea compounds with agricultural applications describes the use of 2-bromo-4-nitropyridine-N-oxide as a key intermediate.[3] This highlights the potential of closely related compounds like this compound in the development of new crop protection agents.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the central role of this compound in synthetic organic chemistry.

G 3-Bromopyridine 3-Bromopyridine This compound This compound 3-Bromopyridine->this compound Oxidation & Nitration 3-Amino-4-nitropyridine 3-Amino-4-nitropyridine This compound->3-Amino-4-nitropyridine Buchwald-Hartwig Amination 3-Aryl-4-nitropyridine 3-Aryl-4-nitropyridine This compound->3-Aryl-4-nitropyridine Suzuki Coupling Fused Pyridine Systems Fused Pyridine Systems 3-Amino-4-nitropyridine->Fused Pyridine Systems Reduction & Cyclization Biaryl Pyridine Drugs Biaryl Pyridine Drugs 3-Aryl-4-nitropyridine->Biaryl Pyridine Drugs Further Functionalization

Caption: Synthetic utility of this compound.

G cluster_buchwald Buchwald-Hartwig Amination Workflow A Combine Reactants: This compound, Amine, Pd Catalyst, Ligand, Base B Add Anhydrous Solvent A->B C Heat and Stir B->C D Monitor Reaction (TLC/LC-MS) C->D E Work-up and Purification D->E

Caption: Buchwald-Hartwig amination workflow.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[1]

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and agrochemical research. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient and modular synthesis of a wide array of functionalized pyridine derivatives. This technical guide provides a solid foundation for researchers and scientists looking to leverage the synthetic utility of this versatile building block in their research and development endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-nitropyridine is a key heterocyclic building block in organic synthesis, particularly valued in the development of novel pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring both a bromine atom and a nitro group on the pyridine ring, imparts a distinct reactivity that allows for versatile chemical modifications. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an illustration of its pivotal role as a synthetic intermediate.

Core Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its application in synthetic chemistry, influencing reaction conditions, solubility, and ultimately its utility in creating more complex molecules. The key quantitative data are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₃BrN₂O₂[1][2]
Molecular Weight 202.99 g/mol [2]
Melting Point 54-58 °C 66-67 °C
Boiling Point 235.7 °C at 760 mmHg[3]
Appearance Yellow to orange crystalline powder Pale-yellow to Yellow-brown Solid[1]
Density 1.833 g/cm³[3]
pKa (Predicted) -1.04 ± 0.18[3]
logP 2.27550[3]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the consistent application of this compound in research and development. The following sections detail standard experimental methodologies for key parameters.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[4]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a calibrated melting point apparatus).[5]

  • Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.[5]

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid mass liquefies (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a key physical constant.

Methodology: Micro Boiling Point Determination

  • Sample Preparation: A small volume (a few milliliters) of the liquid compound is placed in a small test tube or fusion tube.[6]

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[3]

  • Heating: The test tube assembly, along with a thermometer, is gently heated in a suitable apparatus (e.g., an oil bath or a heating block).[7]

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[8]

Solubility Determination

Understanding the solubility of this compound in various solvents is essential for designing reaction conditions and purification procedures.

Methodology: Qualitative Solubility Testing

  • Solvent Selection: A range of standard laboratory solvents with varying polarities are used, such as water, diethyl ether, ethanol, acetone, and toluene.

  • Procedure: A small, measured amount (e.g., 25 mg) of this compound is placed in a test tube.[9] A small volume (e.g., 0.75 mL) of the selected solvent is added in portions.[9]

  • Observation: After each addition, the mixture is vigorously agitated. The compound is classified as soluble if it completely dissolves. If it does not dissolve in a neutral solvent like water, further tests can be conducted in aqueous acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions to identify any acidic or basic functional groups.[10][11]

pKa Determination

The pKa value provides insight into the acidity or basicity of a compound, which is particularly relevant for pyridine derivatives.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low water solubility. The solution is made acidic (e.g., pH 1.8-2.0) with a standard acid solution (e.g., 0.1 M HCl).[12]

  • Titration: The solution is titrated with a standardized basic solution (e.g., 0.1 M NaOH) in small, precise increments.[13]

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[12]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[14]

LogP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity, a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

  • Phase Preparation: A biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4) is prepared. The two phases are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow the compound to partition between the aqueous and organic layers until equilibrium is reached.

  • Phase Separation and Analysis: The two phases are carefully separated. The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[15]

Role in Synthetic Chemistry

This compound is not typically an end-product but rather a versatile intermediate. Its bromo and nitro functionalities allow for a wide range of chemical transformations, making it a valuable starting material for more complex, biologically active molecules.[1] The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, while the nitro group can be reduced to an amine, which can then be further functionalized.[16]

Synthetic_Utility cluster_transformations Chemical Transformations cluster_products Derivative Scaffolds This compound This compound Cross-Coupling Cross-Coupling This compound->Cross-Coupling Nitro Reduction Nitro Reduction This compound->Nitro Reduction Substituted Pyridines Substituted Pyridines Cross-Coupling->Substituted Pyridines Aminopyridines Aminopyridines Nitro Reduction->Aminopyridines Complex Molecules Complex Molecules Substituted Pyridines->Complex Molecules Further Functionalization Aminopyridines->Complex Molecules Further Functionalization

Caption: Synthetic pathways of this compound.

Conclusion

This compound is a foundational reagent in medicinal and agricultural chemistry. A thorough understanding of its physicochemical properties and the experimental methods used to determine them is essential for its effective and reproducible use in the synthesis of novel, high-value compounds. Its strategic importance as a versatile synthetic intermediate will continue to drive innovation in drug discovery and materials science.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-4-nitropyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 3-Bromo-4-nitropyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While quantitative solubility data in various organic solvents is not extensively documented in publicly available literature, this document provides a comprehensive overview of its expected solubility profile based on chemical principles. Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility data in their laboratories.

Introduction to this compound

This compound is a versatile heterocyclic compound widely utilized as a building block in organic synthesis. Its molecular structure, featuring a pyridine ring substituted with a bromine atom and a nitro group, makes it a valuable precursor for the development of a wide range of biologically active molecules.[1] The solubility of this intermediate in organic solvents is a critical parameter for reaction optimization, purification, and formulation in drug discovery and development processes.

Qualitative Solubility Profile

The principle of "like dissolves like" provides a foundational understanding of solubility. This compound is a polar molecule due to the presence of the electronegative nitro group and the nitrogen atom in the pyridine ring. Therefore, it is expected to exhibit higher solubility in polar solvents. The following table provides a qualitative prediction of its solubility in a range of common organic solvents.

SolventPolarity IndexBoiling Point (°C)Dielectric ConstantPredicted Solubility of this compound
Polar Protic Solvents
Water10.2100.080.1Sparingly Soluble
Methanol5.164.732.7Soluble
Ethanol4.378.324.5Soluble
Isopropanol3.982.619.9Soluble
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)7.2189.046.7Highly Soluble
Dimethylformamide (DMF)6.4153.036.7Highly Soluble
Acetonitrile5.881.637.5Soluble
Acetone5.156.020.7Soluble
Tetrahydrofuran (THF)4.066.07.6Soluble
Ethyl Acetate4.477.16.0Moderately Soluble
Nonpolar Solvents
Dichloromethane (DCM)3.139.69.1Moderately Soluble
Toluene2.4110.62.4Sparingly Soluble
Hexane0.169.01.9Insoluble

Experimental Protocols for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following established methods are recommended.

Gravimetric Method

This method involves preparing a saturated solution of the compound and determining the mass of the dissolved solute in a known mass of the solvent.[2][3][4]

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath (e.g., shaker incubator)

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes

  • Oven

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent.

  • Seal the vial and place it in a constant temperature bath. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solution to stand undisturbed at the same temperature for a few hours to allow undissolved solids to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved particles.

  • Transfer the clear, saturated solution into a pre-weighed evaporation dish.

  • Record the mass of the evaporation dish with the solution.

  • Evaporate the solvent in a well-ventilated fume hood or under a gentle stream of nitrogen.

  • Dry the residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

  • Record the final mass of the evaporation dish with the dried solute.

Calculations:

  • Mass of dissolved solute = (Mass of dish + solute) - (Mass of empty dish)

  • Mass of solvent = (Mass of dish + solution) - (Mass of dish + solute)

  • Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

UV-Vis Spectrophotometry Method

This technique is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It relies on creating a calibration curve to determine the concentration of the solute in a saturated solution.[5][6][7]

Materials:

  • This compound

  • Selected organic solvent

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks

  • Analytical balance

  • Vials and syringe filters as in the gravimetric method

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform a serial dilution of the stock solution to obtain a series of standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution:

    • Follow steps 1-3 from the gravimetric method to prepare a saturated solution at a constant temperature.

  • Sample Analysis:

    • Withdraw a small aliquot of the clear supernatant from the saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculations:

    • Determine the concentration of the diluted solution from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates a plausible synthetic pathway for this compound, which is relevant for researchers working with this compound. The synthesis generally involves the nitration and bromination of a pyridine precursor.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 3-Bromopyridine 3-Bromopyridine Nitration Nitration 3-Bromopyridine->Nitration Nitrating Mixture (H2SO4/HNO3) Nitrating Mixture (H2SO4/HNO3) Nitrating Mixture (H2SO4/HNO3)->Nitration 3-Bromo-4-nitropyridine_N-oxide This compound N-oxide Nitration->3-Bromo-4-nitropyridine_N-oxide 3-Bromo-4-nitropyridine_N-oxide_input This compound N-oxide Reducing Agent (e.g., PCl3) Reducing Agent (e.g., PCl3) Reduction Reduction Reducing Agent (e.g., PCl3)->Reduction This compound This compound Reduction->this compound 3-Bromo-4-nitropyridine_N-oxide_input->Reduction

A plausible synthetic workflow for this compound.

Logical Workflow for Solubility Determination

The following diagram outlines the logical steps a researcher would take to determine the solubility of this compound.

G Start Start Select_Solvent Select Organic Solvent Start->Select_Solvent Prepare_Saturated_Solution Prepare Saturated Solution at Constant T Select_Solvent->Prepare_Saturated_Solution Equilibrate Equilibrate for 24-48h Prepare_Saturated_Solution->Equilibrate Separate_Solid Separate Undissolved Solid (Centrifuge/Filter) Equilibrate->Separate_Solid Choose_Method Choose Method Separate_Solid->Choose_Method Gravimetric_Method Gravimetric Method Choose_Method->Gravimetric_Method Gravimetric UV_Vis_Method UV-Vis Spectroscopy Choose_Method->UV_Vis_Method Spectroscopic Evaporate_Solvent Evaporate Solvent and Weigh Residue Gravimetric_Method->Evaporate_Solvent Measure_Absorbance Measure Absorbance of Diluted Aliquot UV_Vis_Method->Measure_Absorbance Calculate_Solubility_Grav Calculate Solubility (g/100g solvent) Evaporate_Solvent->Calculate_Solubility_Grav Calculate_Solubility_UV Calculate Concentration from Calibration Curve Measure_Absorbance->Calculate_Solubility_UV End End Calculate_Solubility_Grav->End Calculate_Solubility_UV->End

Workflow for determining the solubility of this compound.

Conclusion

Understanding the solubility of this compound is essential for its effective use in synthetic chemistry and drug development. While specific quantitative data is sparse in the literature, this guide provides researchers with the theoretical background and practical methodologies to determine this crucial parameter. The provided experimental protocols for gravimetric and UV-Vis spectrophotometric analysis offer robust approaches to generate reliable and accurate solubility data, thereby facilitating process optimization and the advancement of research and development activities.

References

In-depth NMR Spectroscopic Analysis of 3-Bromo-4-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-4-nitropyridine. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, making its unambiguous structural characterization essential. NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. This document outlines the experimental procedures for acquiring high-quality NMR spectra and presents an analysis of the expected spectral data.

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible and high-quality NMR spectra. The following sections detail the recommended procedures for sample preparation and data acquisition for both ¹H and ¹³C NMR spectroscopy.

Sample Preparation

Proper sample preparation is the first step toward acquiring a high-quality NMR spectrum. The following protocol is recommended:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis or 20-30 mg for ¹³C NMR analysis.

  • Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Homogenization: Gently vortex or swirl the vial to ensure the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

NMR Data Acquisition

The following are typical acquisition parameters for ¹H and ¹³C NMR experiments on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

  • Relaxation Delay (d1): A 1-2 second delay between scans is recommended.

  • Acquisition Time: An acquisition time of 3-4 seconds is generally adequate.

  • Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.

  • Temperature: The experiment is usually conducted at room temperature (298 K).

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1): A relaxation delay of 2 seconds is recommended.

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Spectral Width: A wide spectral width, for instance, 0 to 220 ppm, is used to encompass the chemical shifts of all carbon atoms.

NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. The pyridine ring protons are designated as H2, H5, and H6, and the carbons as C2, C3, C4, C5, and C6.

Table 1: ¹H NMR Spectral Data of this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~9.0Singlet (or narrow doublet)-
H-5~7.8Doublet of doubletsJ(H5-H6) ≈ 5.0, J(H5-H2) ≈ 0.5
H-6~8.8DoubletJ(H6-H5) ≈ 5.0

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency. The data presented is based on typical values for substituted pyridines.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~153
C-3~118
C-4~150
C-5~125
C-6~145

Note: The ¹³C NMR chemical shifts are predicted based on the known effects of bromo and nitro substituents on the pyridine ring.

Logical Workflow for NMR Data Analysis

The following diagram illustrates the logical workflow from sample preparation to final structure elucidation using NMR spectroscopy.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation A Weigh this compound B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Fourier Transform D->F E->F G Phase Correction F->G H Baseline Correction G->H I Integration (1H) H->I J Peak Picking I->J K Analyze Chemical Shifts J->K L Analyze Multiplicities & Coupling Constants (1H) K->L M Assign Signals to Protons & Carbons L->M N Confirm Structure M->N

Crystal Structure Analysis of 3-Bromo-4-nitropyridine: A Search for Definitive Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the crystal structure of 3-Bromo-4-nitropyridine has revealed a notable absence of publicly available crystallographic data. Despite its relevance as a potential intermediate in pharmaceutical and agrochemical research, detailed information regarding its single-crystal X-ray diffraction analysis, including unit cell parameters, space group, and atomic coordinates, remains elusive in prominent databases such as the Cambridge Crystallographic Data Centre (CCDC).

This in-depth technical guide sought to provide researchers, scientists, and drug development professionals with a thorough analysis of the crystal structure of this compound. The intended scope was to include a detailed presentation of quantitative crystallographic data, a comprehensive overview of experimental protocols for its synthesis and crystal growth, and a clear visualization of its molecular and supramolecular features. However, repeated and targeted searches of scientific literature and crystallographic databases have not yielded the necessary primary data to fulfill these objectives.

The absence of this fundamental structural information presents a significant knowledge gap for researchers working with this compound. Crystal structure analysis is crucial for understanding intermolecular interactions, predicting physicochemical properties such as solubility and stability, and informing the design of new molecules with desired biological activities. Without this data, scientists must rely on computational modeling and spectroscopic methods to infer the structural characteristics of this compound.

Proposed Experimental Workflow for Crystal Structure Determination

For researchers who may have access to or are able to synthesize and crystallize this compound, the following standard experimental workflow for single-crystal X-ray diffraction is recommended. This protocol is a generalized procedure and would require optimization based on the specific properties of the compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization_Method Crystallization (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystallization_Method Crystal_Mounting Crystal Selection & Mounting Crystallization_Method->Crystal_Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis (e.g., CIF Generation) Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

An In-depth Technical Guide to 3-Bromo-4-nitropyridine: Safety, Handling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-nitropyridine is a valuable heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] Its unique substitution pattern, featuring both a bromo and a nitro group, allows for diverse chemical transformations. This guide provides a comprehensive overview of the safety data, handling precautions, and experimental considerations for this compound (CAS No. 89364-04-5) to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound is a pale-yellow to yellow-brown solid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 89364-04-5[1][2][3]
Molecular Formula C₅H₃BrN₂O₂[1][3]
Molecular Weight 202.99 g/mol [3]
Appearance Pale-yellow to Yellow-brown Solid/Crystalline Powder[1]
Melting Point 54-58 °C[1]
Purity ≥95-99%[1]
Storage Temperature Refrigerator (2-8°C)[1][4]

Safety and Hazard Information

This compound is classified as a hazardous substance. The GHS hazard statements indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2]

Table 2: GHS Hazard Classification for this compound

CodeHazard Statement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Source:[2]

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken immediately.

Table 3: First Aid Measures for this compound

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures

In the event of a fire involving this compound, appropriate measures should be taken to extinguish the fire safely.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: No specific data available.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

For accidental spills, the following steps should be followed:

  • Personal Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleaning: Sweep up the spilled material and place it in a suitable, closed container for disposal.

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the work area.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep in a refrigerator at 2-8°C for long-term storage.[1][4]

  • Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

General Laboratory Handling Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials and Reagents prep_hood->prep_materials handling_weigh Weigh this compound in Fume Hood prep_materials->handling_weigh handling_reaction Perform Reaction under Inert Atmosphere (if required) handling_weigh->handling_reaction handling_monitoring Monitor Reaction Progress handling_reaction->handling_monitoring cleanup_quench Quench Reaction (if necessary) handling_monitoring->cleanup_quench cleanup_workup Perform Aqueous Workup and Extraction cleanup_quench->cleanup_workup cleanup_waste Segregate and Dispose of Chemical Waste Properly cleanup_workup->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Work Area cleanup_waste->cleanup_decontaminate

Caption: General laboratory workflow for handling this compound.

Biological Activity and Signaling Pathways

This compound is utilized as an intermediate in the synthesis of various biologically active molecules, including potential anti-cancer and antimicrobial agents.[1] However, based on the available literature, there is no specific information detailing the signaling pathways, cellular targets, or the direct mechanism of biological action for this compound itself. One study noted that 3-nitropyridine analogues can act as microtubule-targeting agents, though this was not specific to the bromo-substituted compound.[5] Further research is required to elucidate the specific biological effects of this compound.

Disposal Considerations

Chemical waste, including unused this compound and contaminated materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. It is recommended to use a licensed professional waste disposal service.

Conclusion

This compound is a versatile reagent for chemical synthesis with significant potential in drug discovery and development. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures, is essential to mitigate the associated health risks. While its utility as a synthetic intermediate is established, further investigation into its specific biological activities and mechanisms of action is warranted.

References

An In-depth Technical Guide to the Electrophilicity of the C-Br Bond in 3-Bromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of the carbon-bromine (C-Br) bond in 3-Bromo-4-nitropyridine, a key building block in synthetic and medicinal chemistry. The strategic positioning of the electron-withdrawing nitro group para to the pyridine nitrogen and meta to the bromine atom significantly activates the C-Br bond towards nucleophilic aromatic substitution (SNAr). This document details the reactivity of this compound with various nucleophiles, presents quantitative data on reaction outcomes, outlines detailed experimental protocols, and visualizes the underlying reaction mechanisms. A notable feature of its reactivity, a nitro-group migration rearrangement, is also discussed in detail.

Core Concepts: Electrophilicity and Reactivity

The pyridine ring, being an electron-deficient aromatic system, is inherently susceptible to nucleophilic attack. This reactivity is markedly enhanced by the presence of strong electron-withdrawing groups. In this compound, the potent nitro group (-NO2) significantly depletes the electron density of the pyridine ring, thereby increasing the electrophilicity of the carbon atoms.

The C-Br bond at the 3-position is activated for nucleophilic aromatic substitution (SNAr). While the nitro group is not directly ortho or para to the bromine atom, its strong inductive and mesomeric effects, combined with the electron-withdrawing nature of the pyridine nitrogen, render the C3 position susceptible to nucleophilic attack. Nucleophiles attack this electron-deficient carbon, leading to the formation of a Meisenheimer complex, an anionic intermediate. The subsequent departure of the bromide leaving group restores the aromaticity of the ring, yielding the substituted product.

A fascinating aspect of the reactivity of this compound is the observed nitro-group migration under certain reaction conditions, particularly with amine nucleophiles in polar aprotic solvents. This rearrangement competes with the direct SNAr displacement of the bromide, leading to a mixture of products.

Quantitative Data Presentation

The following table summarizes the product distribution from the reaction of this compound with N-(2-(diethylamino)ethyl)picolinamine under various conditions, as reported by Yao, Blake, and Yang (2005). This data highlights the influence of solvent and base on the reaction outcome, particularly on the propensity for nitro-group migration.

EntrySolventBaseTemp. (°C)Time (h)4-Amino-3-bromopyridine Derivative (%)3-Amino-4-nitropyridine Derivative (%)4-Amino-3-nitropyridine Derivative (Nitro-Migration Product) (%)
1DMSOTEA9012142515
2THFTEA7016-83-
3CH3CNTEA7016-85-
4DioxaneTEA9016-82-
5TolueneTEA9016-80-
6DMSOK2CO39012122018
7DMSONa2CO39012102216
8DMSONone9012152813

Data sourced from Yao, J., Blake, P. R., & Yang, J. (2005). Nucleophilic Substitution Reaction of Amines with this compound (and 2-Nitropyridine): A New Nitro-group Migration. HETEROCYCLES, Vol. 65, No. 9, 2071-2078.

Reaction Mechanisms and Visualizations

The reaction of this compound with nucleophiles can proceed through two primary pathways: direct nucleophilic aromatic substitution and a pathway involving nitro-group migration.

Nucleophilic Aromatic Substitution (SNAr) Pathway

The SNAr mechanism is a two-step process involving the addition of the nucleophile to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group.

SNAr_Mechanism reactant This compound + Nu⁻ intermediate Meisenheimer Complex (Anionic Intermediate) reactant->intermediate Addition product 3-Nu-4-nitropyridine + Br⁻ intermediate->product Elimination

Caption: General mechanism of the SNAr reaction.

Nitro-Group Migration Pathway

Under specific conditions, a competing pathway involving the migration of the nitro group is observed. The proposed mechanism involves the formation of an intermediate that facilitates the shift of the nitro group from the 4-position to the 3-position.

Nitro_Migration_Mechanism start This compound + Amine intermediate1 Initial Adduct start->intermediate1 Nucleophilic Attack intermediate2 Rearrangement Intermediate intermediate1->intermediate2 Intramolecular Rearrangement product_direct 3-Amino-4-nitropyridine (Direct Substitution) intermediate1->product_direct Direct Elimination of Br⁻ product_migration 4-Amino-3-nitropyridine (Migration Product) intermediate2->product_migration Tautomerization & Elimination

Caption: Competing pathways of direct substitution and nitro-group migration.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the starting material and its reaction with an amine nucleophile.

Synthesis of this compound

The starting material, this compound, can be synthesized from the deoxygenation of this compound N-oxide. A convenient method utilizes a rhenium(V)-triphenylphosphine complex as a catalyst.[1]

Materials:

  • This compound N-oxide

  • Trichlorooxobis(triphenylphosphine)rhenium(V) [Re(O)(Ph3P)2Cl3]

  • Triphenylphosphine (Ph3P)

  • Dichloromethane (CH2Cl2)

  • Argon or Nitrogen gas

  • Hexanes

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

Procedure:

  • In a round-bottom flask flushed with argon, dissolve this compound N-oxide (1.0 eq), trichlorooxobis(triphenylphosphine)rhenium(V) (catalytic amount, e.g., 0.008 eq), and triphenylphosphine (1.03 eq) in dichloromethane.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Heat the mixture to 40 °C and stir for an additional 2 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Triturate the residue with hexanes to precipitate triphenylphosphine oxide.

  • Remove the precipitate by filtration.

  • Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a yellow solid.[1]

Reaction of this compound with an Amine Nucleophile (General Procedure)

This protocol is based on the study by Yao, Blake, and Yang (2005) and can be adapted for various amines.[1]

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., N-(2-(diethylamino)ethyl)picolinamine) (1.0 - 1.2 eq)

  • Solvent (e.g., DMSO, THF, CH3CN)

  • Base (e.g., Triethylamine (TEA), K2CO3) (optional, 1.0 - 2.0 eq)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard work-up and purification reagents (e.g., water, ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • To a solution of this compound in the chosen solvent, add the amine nucleophile and the base (if used) under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 70-90 °C) and monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired substituted pyridine derivative(s).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis, reaction, and purification of 3-substituted-4-nitropyridine derivatives.

Experimental_Workflow cluster_synthesis Synthesis of Starting Material cluster_reaction Nucleophilic Aromatic Substitution cluster_workup Work-up and Purification s1 Deoxygenation of This compound N-oxide s2 Purification by Column Chromatography s1->s2 r1 Reaction Setup: Reactant, Nucleophile, Solvent, Base s2->r1 Isolated This compound r2 Heating and Monitoring (TLC/LC-MS) r1->r2 w1 Aqueous Work-up (Extraction) r2->w1 Completed Reaction Mixture w2 Drying and Concentration w1->w2 w3 Purification by Column Chromatography w2->w3 w4 Characterization (NMR, MS) w3->w4

Caption: General experimental workflow for SNAr reactions of this compound.

Conclusion

This compound is a versatile reagent whose C-Br bond exhibits significant electrophilicity, making it a valuable substrate for nucleophilic aromatic substitution reactions. The reactivity is profoundly influenced by the reaction conditions, with the choice of solvent and base dictating the product distribution and the extent of a competing nitro-group migration. This guide provides the foundational knowledge, quantitative data, and procedural details necessary for researchers and drug development professionals to effectively utilize this important synthetic intermediate. Further kinetic studies would provide a more granular understanding of the factors governing the electrophilicity of the C-Br bond.

References

The Dichotomous Reactivity of 3-Bromo-4-nitropyridine with Nucleophiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-nitropyridine is a versatile heterocyclic building block in organic synthesis, valued for its susceptibility to nucleophilic aromatic substitution (SNAr). This technical guide provides an in-depth analysis of its reactivity profile with various nucleophiles. A key focus is the well-documented, yet often unexpected, nitro-group migration that occurs during reactions with amine nucleophiles, a phenomenon highly dependent on solvent conditions. This guide consolidates available quantitative data, presents detailed experimental protocols for key transformations, and utilizes visualizations to elucidate reaction mechanisms and workflows, serving as a comprehensive resource for chemists in research and development.

Introduction

The pyridine ring, particularly when substituted with electron-withdrawing groups, is an important scaffold in medicinal chemistry and materials science.[1] this compound, with its bromo and nitro functionalities, is a valuable intermediate for the synthesis of a wide array of substituted pyridines.[1] The electron-deficient nature of the pyridine ring, further activated by the powerful electron-withdrawing effect of the nitro group at the 4-position, renders the C-3 and C-5 positions susceptible to nucleophilic attack. This guide explores the nuances of these reactions, with a particular emphasis on the intriguing dichotomy of direct substitution versus a rearrangement pathway.

Reactivity with Amine Nucleophiles: Substitution vs. Nitro-Group Migration

The reaction of this compound with amine nucleophiles is not always straightforward. While the expected nucleophilic substitution of the bromide at C-3 does occur, a competing and often major pathway is the migration of the nitro group from C-4 to C-3, with the amine subsequently substituting at the C-4 position.[2][3] This remarkable rearrangement is highly influenced by the choice of solvent.

The Role of the Solvent

Studies by Yao, Blake, and Yang have shown that polar aprotic solvents favor the nitro-group migration, whereas other conditions lead to the expected direct substitution.[2][4]

  • Polar Aprotic Solvents (e.g., DMSO, THF): In these solvents, the reaction of this compound with amines often yields the 3-amino-4-nitropyridine derivative as a significant product, arising from the migration of the nitro group.[4][5]

  • Other Solvents: Under many other tested conditions, the primary product is the result of direct nucleophilic substitution of the bromine atom.[2]

Proposed Mechanism of Nitro-Group Migration

The proposed mechanism for the nitro-group migration in polar aprotic solvents is a complex process. While a definitive, universally accepted mechanism is still a subject of study, a plausible pathway is illustrated below.

nitro_migration cluster_start Initial Reactants cluster_intermediate Meisenheimer-like Complex Formation cluster_rearrangement Nitro-Group Migration cluster_product Final Products This compound Amine R₂NH Meisenheimer_Complex Intermediate Complex Amine->Meisenheimer_Complex Nucleophilic Attack Rearranged_Intermediate Rearranged Intermediate Meisenheimer_Complex->Rearranged_Intermediate Rearrangement (Polar Aprotic Solvent) Direct_Substitution_Product Meisenheimer_Complex->Direct_Substitution_Product Direct Elimination of HBr (Other Solvents) Migrated_Product Rearranged_Intermediate->Migrated_Product Elimination of HBr

Caption: Proposed reaction pathways for the reaction of this compound with amines.

Quantitative Data Summary

The following tables summarize the available quantitative data for the reaction of this compound and related compounds with various nucleophiles. It is important to note that specific yield data for a wide range of nucleophiles with this compound is not extensively available in the literature.

NucleophileSolventBaseTemp. (°C)Time (h)Product(s)Yield (%)Reference
PiperidineDMSOTEA90123-(Piperidin-1-yl)-4-nitropyridine (Direct Substitution) & 4-(Piperidin-1-yl)-3-nitropyridine (Migrated)Not specified[5]
BenzylamineDMSOTEA90123-(Benzylamino)-4-nitropyridine (Direct Substitution) & 4-(Benzylamino)-3-nitropyridine (Migrated)Migrated product is major[5]
MorpholineTHFTEA70164-(3-Morpholino-4-nitropyridin-4-yl)morpholine (Direct Substitution)83[5]

Table 1: Reaction of this compound with various amine nucleophiles.

Reactivity with Other Nucleophiles

While the reaction with amines is the most studied, this compound is expected to react with a range of other nucleophiles.

Thiol Nucleophiles

Based on the reactivity of similar aromatic systems, thiols are expected to be excellent nucleophiles for the substitution of the bromide in this compound. The high nucleophilicity of the thiolate anion should facilitate a clean SNAr reaction.

Alkoxide Nucleophiles

Alkoxides, such as sodium methoxide, are also potent nucleophiles that can displace the bromide to form the corresponding 3-alkoxy-4-nitropyridine. These reactions are typically carried out in the corresponding alcohol as the solvent.

Experimental Protocols

The following are representative experimental protocols for the nucleophilic substitution reactions of this compound. These are based on established procedures for similar substrates and should be adapted and optimized for specific cases.

General Procedure for Reaction with an Amine (Direct Substitution)

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF, add the amine (1.1 eq) and triethylamine (1.2 eq).

  • Heat the reaction mixture to reflux (around 70°C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically after 16-24 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-4-nitropyridine derivative.[5]

experimental_workflow Start Start Reactants Combine this compound, Amine, and TEA in THF Start->Reactants Reaction Reflux at 70°C Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Solvent Removal and Aqueous Workup Monitoring->Workup If complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A typical experimental workflow for the reaction of this compound with an amine.

General Procedure for Reaction with a Thiol

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Potassium carbonate

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the thiol (1.1 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) and stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in DMF to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 3-thioether-4-nitropyridine.

General Procedure for Reaction with an Alkoxide

Materials:

  • This compound

  • Sodium metal

  • Anhydrous Methanol

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a flask under an inert atmosphere, dissolve sodium metal (1.2 eq) in anhydrous methanol with cooling to generate sodium methoxide.

  • Add a solution of this compound (1.0 eq) in methanol to the sodium methoxide solution.

  • Stir the reaction at room temperature, monitoring by TLC.

  • Once the reaction is complete, quench with water and remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 3-methoxy-4-nitropyridine, which can be further purified by crystallization or chromatography.

Conclusion

This compound exhibits a fascinating and synthetically useful reactivity profile with nucleophiles. The discovery of the solvent-dependent nitro-group migration in its reactions with amines adds a layer of complexity that can be exploited for the synthesis of otherwise difficult-to-access isomers. For other nucleophiles such as thiols and alkoxides, direct SNAr is the expected and predominant pathway. This guide provides a foundational understanding and practical protocols for researchers to effectively utilize this versatile building block in their synthetic endeavors. Further investigation into the precise mechanism of the nitro-group migration and the expansion of the substrate scope with a broader range of nucleophiles will undoubtedly continue to enrich the chemistry of nitropyridines.

References

Methodological & Application

Application Note and Protocol: Suzuki Coupling of 3-Bromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is widely utilized in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This application note provides a detailed protocol for the Suzuki coupling of 3-bromo-4-nitropyridine with various arylboronic acids. The presence of the nitro group makes the pyridine ring electron-deficient, which can influence the reaction conditions required for efficient coupling.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for Suzuki-Miyaura coupling reactions of substrates structurally or electronically similar to this compound. This data provides a comparative basis for the expected outcomes of the described protocol.

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-BromonitrobenzenePhenylboronic acidPd(OAc)₂ (0.045)K₃PO₄Water90->80
4-BromotoluenePhenylboronic acidPd(II) complex (1)Cs₂CO₃Dioxane80-88-99[1]
3-BromopyridinePotassium phenyltrifluoroboratePd(OAc)₂ / PPh₃K₂CO₃95% EtOHReflux-Moderate to Excellent[2]
Aryl BromideDiaryl bromidePd(dppf)Cl₂ (0.1 equiv)Cs₂CO₃Dioxane/Water100Overnight80[3]
1-BromoPDI(4-diphenylamino)phenylboronic acidPd(PPh₃)₄K₃PO₄THFReflux-49

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)

  • Inert gas (Argon or Nitrogen)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

    • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reagent Addition:

    • Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equiv).

    • Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of an organic solvent like 1,4-dioxane or toluene and water). The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-4-nitropyridine product.

Mandatory Visualizations

The following diagrams illustrate the Suzuki-Miyaura cross-coupling catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R1-Pd(II)Ln-X OxAdd->PdII_complex R1_X R1-X (this compound) R1_X->OxAdd Transmetal Transmetalation PdII_complex->Transmetal PdII_R1R2 R1-Pd(II)Ln-R2 Transmetal->PdII_R1R2 Boronate R2-B(OR)2 (Arylboronic acid) + Base Boronate->Transmetal RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 (3-Aryl-4-nitropyridine) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants (Aryl Halide, Boronic Acid, Base) setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Catalyst and Degassed Solvent setup->reagents reaction Heat and Stir (80-100 °C) reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Workup (Extraction and Drying) monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product: 3-Aryl-4-nitropyridine purification->product

Caption: A general workflow for the Suzuki coupling experiment.

References

Application Note & Protocol: A Two-Step Synthesis of 4-Amino-3-Arylpyridines from 3-Bromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 4-amino-3-arylpyridines, valuable scaffolds in medicinal chemistry and materials science. The synthesis is a robust two-step process commencing with a palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-4-nitropyridine with various arylboronic acids. The resulting 3-aryl-4-nitropyridine intermediate is subsequently reduced to the target 4-amino-3-arylpyridine via catalytic hydrogenation. This protocol includes comprehensive experimental procedures, tabulated data for representative reactions, and workflow diagrams to ensure clarity and reproducibility.

Part 1: Suzuki-Miyaura Cross-Coupling of this compound

The first step involves the formation of a carbon-carbon bond between the pyridine core and an aryl group using the versatile Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[2]

Reaction Data Summary

The following table summarizes representative conditions and outcomes for the Suzuki-Miyaura coupling of heteroaryl halides with arylboronic acids. The choice of catalyst, ligand, and base is crucial for achieving high yields.[3][4]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃95% EtOH/H₂O80~85-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/H₂O100~90-98
34-Chlorophenylboronic acidPd₂(dba)₃ (1)P(t-Bu)₃ (2)K₃PO₄Dioxane/H₂ORoom Temp~88-96
43-Thienylboronic acidPd(OAc)₂ (2)PPh₃ (4)CsFDME/H₂O90~80-92
Experimental Protocol: Synthesis of 3-Phenyl-4-nitropyridine (Representative Procedure)

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Ethanol (95%)

  • Deionized water

  • Nitrogen or Argon gas supply

  • Round-bottom flask, condenser, and magnetic stirrer

Procedure:

  • Inert Atmosphere: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a 4:1 mixture of 95% Ethanol and deionized water as the solvent.

  • Reaction: Attach a condenser, and heat the reaction mixture to 80°C with vigorous stirring under the inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Dilute the remaining aqueous residue with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield 3-phenyl-4-nitropyridine.

Part 2: Reduction of 3-Aryl-4-nitropyridines

The second step is the selective reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, often providing quantitative yields under mild conditions.[5][6]

Reaction Data Summary

This table presents typical conditions for the reduction of nitroaromatic compounds to their corresponding amines.

EntrySubstrateReducing AgentCatalystSolventConditionsYield (%)
13-Phenyl-4-nitropyridineH₂ gas10% Pd/CMethanol1 atm H₂, 25°C, 2h>95
24-Nitro-3-(p-tolyl)pyridineH₂ gas10% Pd/CEthanol50 psi H₂, 25°C, 1h>95
33-(4-Chlorophenyl)-4-nitropyridineH₂ gas10% Pd/CEthyl Acetate1 atm H₂, 25°C, 3h>95
44-Methyl-3-nitropyridineH₂ gas10% Pd/CMethanol0.5 MPa H₂, 40°C, 15h95[6]
Experimental Protocol: Synthesis of 4-Amino-3-phenylpyridine (Representative Procedure)

Materials:

  • 3-Phenyl-4-nitropyridine

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (MeOH), reagent grade

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Diatomaceous earth (Celite®)

Procedure:

  • Setup: Dissolve 3-phenyl-4-nitropyridine (1.0 eq) in methanol in a suitable round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10% by weight of the starting material) to the solution under a stream of nitrogen or argon. Caution: Pd/C can be pyrophoric and should be handled with care.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus). Evacuate and backfill the flask with hydrogen gas three times to ensure an H₂ atmosphere.

  • Reaction: Stir the mixture vigorously at room temperature (25°C) under a positive pressure of hydrogen (typically 1 atm from a balloon). Monitor the reaction by TLC until the starting material is completely consumed (typically 1-4 hours).

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with a small amount of methanol. Caution: Do not allow the filtered catalyst pad to dry completely, as it can ignite in air. Quench the catalyst with water.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-3-phenylpyridine, which can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Overall Synthesis Scheme

SynthesisScheme start_mat This compound + Arylboronic Acid intermediate 3-Aryl-4-nitropyridine start_mat->intermediate Suzuki-Miyaura Coupling (Pd Catalyst, Base) final_product 4-Amino-3-arylpyridine intermediate->final_product Nitro Reduction (H₂, Pd/C)

Caption: Logical workflow of the two-step synthesis.

Experimental Laboratory Workflow

LabWorkflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Nitro Reduction setup1 1. Setup Combine reactants, catalyst, base in flask. Evacuate and backfill with N₂/Ar. reaction1 2. Reaction Add solvent and heat mixture at 80°C. Monitor by TLC. setup1->reaction1 workup1 3. Work-up & Purification Cool, extract with organic solvent. Purify via column chromatography. reaction1->workup1 setup2 1. Setup Dissolve intermediate in solvent. Carefully add Pd/C catalyst. workup1->setup2 Intermediate Product reaction2 2. Reaction Introduce H₂ atmosphere. Stir vigorously at room temperature. setup2->reaction2 workup2 3. Filtration & Isolation Purge with N₂/Ar. Filter through Celite®. Concentrate filtrate. reaction2->workup2

Caption: Step-by-step experimental laboratory workflow.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-nitropyridine is a versatile heterocyclic building block with significant potential in the synthesis of kinase inhibitors. The pyridine core is a privileged scaffold in medicinal chemistry, frequently utilized for its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. The strategic placement of the bromo and nitro substituents on the pyridine ring of this compound offers multiple avenues for synthetic diversification, making it an attractive starting material for the construction of complex, biologically active molecules.

The electron-withdrawing nitro group at the 4-position activates the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) at this position. The bromine atom at the 3-position serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of aryl, heteroaryl, and amino moieties. Furthermore, the nitro group can be readily reduced to an amine, providing another point for further functionalization or for participating in the formation of fused heterocyclic systems, which are common cores in many kinase inhibitors.

These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its conversion into key intermediates for kinase inhibitor synthesis. While direct literature on kinase inhibitors synthesized from this compound is limited, the provided protocols are based on well-established methodologies for structurally related compounds and serve as a robust guide for researchers.

Data Presentation: Biological Activity of Analogous Kinase Inhibitors

The following tables summarize the biological activities of kinase inhibitors with substitution patterns that could be accessed through synthetic routes originating from this compound. It is important to note that these compounds were not explicitly synthesized from this compound in the cited literature, but they represent the types of target molecules that could be pursued using this starting material.

Table 1: Inhibitory Activity of Pyridopyrimidine-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
PD 158780EGFR0.08[1]
Analog 5fEGFR0.13[2]
Analog 7fEGFR0.008[2]

Table 2: Inhibitory Activity of Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
C03TRKA56[3][4][5]
C09TRKA57[5]
C10TRKA26[5]

Table 3: Inhibitory Activity of Pyrido[3,4-g]quinazoline-Based Kinase Inhibitors

CompoundTarget KinaseIC50 (µM)Reference
Compound 4CDK5>10[6]
Compound 4CLK10.45[6]
Compound 4DYRK1A0.12[6]
Compound 4CK10.98[6]
Compound 4GSK30.23[6]

Experimental Protocols

The following protocols describe key synthetic transformations of this compound to generate scaffolds suitable for kinase inhibitor development.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of this compound

This protocol describes the displacement of the nitro group with an amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., morpholine) (1.5 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add this compound and potassium carbonate.

  • Add DMF to dissolve the solids.

  • Add the desired amine to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the 4-amino-3-bromopyridine derivative.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol describes the palladium-catalyzed cross-coupling of the bromine atom with a boronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 12-16 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 3-aryl-4-nitropyridine derivative.

Protocol 3: Buchwald-Hartwig Amination of this compound

This protocol describes the palladium-catalyzed C-N bond formation at the 3-position.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., benzylamine) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 eq)

  • XPhos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and anhydrous toluene.

  • Add the amine to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 8-12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography to yield the 3-amino-4-nitropyridine derivative.

Protocol 4: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to an amine, a key step in the synthesis of many kinase inhibitors.

Materials:

  • 4-Substituted-3-bromo-pyridine (from previous steps) (1.0 eq)

  • Iron powder (Fe) (5.0 eq)

  • Ammonium Chloride (NH4Cl)

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add the 4-substituted-3-bromo-nitropyridine and ethanol.

  • Prepare a saturated aqueous solution of ammonium chloride and add it to the flask.

  • Add iron powder in portions with vigorous stirring.

  • Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 3-bromo-4-aminopyridine derivative.

Visualizations

Synthetic Pathways from this compound

G cluster_snar Nucleophilic Aromatic Substitution cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound snar_reagent Amine (R1-NH2) Base start->snar_reagent suzuki_reagent Arylboronic Acid (Ar-B(OH)2) Pd Catalyst, Base start->suzuki_reagent buchwald_reagent Amine (R2-NH2) Pd Catalyst, Ligand, Base start->buchwald_reagent snar_product 4-(R1-amino)-3-bromopyridine snar_reagent->snar_product scaffold1 Scaffold A 4-(R1-amino)-3-bromopyridine snar_product->scaffold1 suzuki_product 3-Aryl-4-nitropyridine suzuki_reagent->suzuki_product nitro_reduction2 Nitro Reduction (e.g., Fe/NH4Cl) suzuki_product->nitro_reduction2 buchwald_product 3-(R2-amino)-4-nitropyridine buchwald_reagent->buchwald_product nitro_reduction3 Nitro Reduction (e.g., Fe/NH4Cl) buchwald_product->nitro_reduction3 nitro_reduction1 Nitro Reduction (e.g., Fe/NH4Cl) scaffold2 Scaffold B 3-Aryl-4-aminopyridine nitro_reduction2->scaffold2 scaffold3 Scaffold C 3-(R2-amino)-4-aminopyridine nitro_reduction3->scaffold3 kinase_inhibitors Kinase Inhibitors scaffold1->kinase_inhibitors scaffold2->kinase_inhibitors scaffold3->kinase_inhibitors

Caption: Synthetic routes from this compound to potential kinase inhibitor scaffolds.

Experimental Workflow for Suzuki-Miyaura Coupling

G reagents 1. Combine this compound, Boronic Acid, Base, and Pd Catalyst in a Schlenk Flask inert 2. Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent 3. Add Degassed Solvent (e.g., Dioxane/Water) inert->solvent reaction 4. Heat and Stir (e.g., 90°C, 12-16h) solvent->reaction workup 5. Aqueous Workup and Extraction with Ethyl Acetate reaction->workup purification 6. Dry, Concentrate, and Purify (Column Chromatography) workup->purification product Final Product: 3-Aryl-4-nitropyridine purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

EGFR Signaling Pathway

G cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF EGFR EGFR EGF->EGFR dimerization Dimerization & Autophosphorylation EGFR->dimerization inhibitor Kinase Inhibitor (e.g., from Pyridine Scaffold) inhibitor->dimerization Inhibits RAS RAS dimerization->RAS PI3K PI3K dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: Simplified EGFR signaling pathway and the potential point of action for synthesized inhibitors.

References

Application Notes and Protocols: 3-Bromo-4-nitropyridine as a Versatile Intermediate for the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: 3-Bromo-4-nitropyridine is a key building block in the synthesis of a variety of biologically active molecules. Its unique electronic and steric properties, arising from the presence of a bromine atom and a nitro group on the pyridine ring, make it a versatile intermediate for the development of novel agrochemicals.[1] The pyridine scaffold is a common feature in many successful commercial pesticides, and derivatives of this compound are promising candidates for new herbicides, fungicides, and insecticides.[2][3] These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its conversion into potential agrochemical agents.

Synthetic Pathways and Key Transformations

This compound can undergo a variety of chemical transformations to yield a diverse range of functionalized pyridine derivatives. The nitro group can be reduced to an amine, which can then be further modified, while the bromine atom can be displaced or used in cross-coupling reactions.

A key transformation in the utilization of this compound is its conversion to 3-Bromo-4-chloropyridine N-oxide. This transformation is a critical step in the synthesis of more complex pyridine-based agrochemicals.

Application Example: Synthesis of a Novel Pyridine Carboxamide Fungicide

This section outlines a representative synthetic route for the development of a novel pyridine carboxamide fungicide, a class of compounds known to exhibit potent antifungal activity, often by inhibiting the succinate dehydrogenase (SDH) enzyme.[4]

Overall Synthesis Workflow

The following diagram illustrates the multi-step synthesis of a hypothetical pyridine carboxamide fungicide starting from this compound.

Fungicide Synthesis Workflow A This compound B 3-Bromo-4-chloropyridine N-oxide A->B  HCl, Methanol; NaOH   C 4-Amino-3-bromopyridine N-oxide B->C  Nucleophilic Substitution (e.g., NaN3 then reduction)   D 3-Bromo-4-hydroxypyridine C->D  Diazotization; H2O   E Methyl 3-bromo-4-hydroxypyridine-2-carboxylate D->E  Carboxylation   F Novel Pyridine Carboxamide Fungicide E->F  Amide Coupling (e.g., with aniline derivative)  

Caption: Synthetic workflow for a novel pyridine carboxamide fungicide.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-4-chloropyridine N-oxide from this compound

This protocol is adapted from established procedures for the conversion of nitropyridines to chloropyridines.[5]

Materials:

  • This compound

  • Methanol

  • Hydrogen chloride (gas)

  • Sodium hydroxide (20% aqueous solution)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Gas dispersion tube

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C using an ice bath.

  • Bubble dry hydrogen chloride gas through the solution for 1-2 hours.

  • Allow the reaction mixture to stir at ambient temperature for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with a 20% aqueous solution of sodium hydroxide and transfer to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Bromo-4-chloropyridine N-oxide.

Expected Yield: >95%

Biological Activity of Pyridine-Based Agrochemicals

The following tables summarize representative biological activity data for various classes of pyridine-derived agrochemicals, illustrating the potential of compounds synthesized from this compound. The data is hypothetical and for illustrative purposes, based on published literature for similar compounds.

Table 1: Fungicidal Activity of Pyridine Carboxamide Derivatives against Botrytis cinerea[4]
Compound IDStructureIC50 (µg/mL)In Vivo Efficacy (% control at 200 ppm)
Fungicide-A Pyridine carboxamide with phenylamino scaffold5.654
Fungicide-B Pyridine carboxamide with chloro-phenylamino scaffold3.268
Fungicide-C Pyridine carboxamide with trifluoromethyl-phenylamino scaffold1.885
Thifluzamide Commercial Standard7.655
Table 2: Insecticidal Activity of Pyridine Derivatives against Aphis craccivora (Cowpea Aphid)[6]
Compound IDStructureLC50 (mg/L) - NymphsLC50 (mg/L) - Adults
Insecticide-X 2-alkoxy-4,6-diaryl-3-cyanopyridine0.0800.498
Insecticide-Y 2-alkoxy-4-aryl-6-(p-chlorophenyl)-3-cyanopyridine0.0980.593
Acetamiprid Commercial Standard0.0450.267
Table 3: Herbicidal Activity of Phenylpyridine Pyrazole Derivatives[7]
Compound IDStructurePre-emergence Activity (% inhibition at 150 g/ha) - Digitaria sanguinalisPost-emergence Activity (% inhibition at 150 g/ha) - Setaria viridis
Herbicide-P Pyrazole with 4-(pyridin-2-yl)phenylene sulfide linker3050
Herbicide-Q Pyrazole with 4-(pyridin-2-yl)phenylene sulfoxide linker2545
Pyroxasulfone Commercial Standard9040

Mode of Action and Signaling Pathways

The biological activity of these novel agrochemicals can be attributed to their interaction with specific molecular targets within the pest or pathogen. For example, pyridine carboxamide fungicides often target the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain, disrupting cellular respiration.

Diagram: Inhibition of Succinate Dehydrogenase (SDH)

The following diagram illustrates the proposed mechanism of action for pyridine carboxamide fungicides.

Caption: Inhibition of SDH by a pyridine carboxamide fungicide.

Conclusion: this compound is a valuable and versatile starting material for the synthesis of a wide array of novel agrochemicals. The protocols and data presented herein provide a framework for researchers to explore the potential of this intermediate in developing next-generation crop protection agents. Further derivatization and biological screening of compounds synthesized from this compound are warranted to identify new leads with improved efficacy and desirable environmental profiles.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance. The synthesis of N-substituted 4-nitropyridin-3-amines is of significant interest as this structural motif is a key component in a wide range of biologically active compounds. 3-Bromo-4-nitropyridine is a key precursor for the synthesis of these derivatives.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of this compound. Due to the electron-withdrawing nature of the nitro group, specific optimization of reaction conditions is often necessary to achieve high yields.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the C-Br bond with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-substituted 4-nitropyridin-3-amine and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and is dependent on the specific amine coupling partner. A critical consideration for this substrate is the potential incompatibility of the nitro group with strong bases like sodium tert-butoxide (NaOtBu), which can lead to side reactions. Weaker bases are often preferred.[1]

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of bromopyridine derivatives with various amines. While specific data for this compound is limited in the literature, these examples with structurally similar and electron-deficient substrates provide a strong starting point for reaction optimization.

Table 1: Buchwald-Hartwig Amination with Primary Amines

EntryAminePalladium Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1)DavePhos (2)NaOtBuToluene1001688
2CyclopentylamineBrettPhos Precatalyst (2)-LiHMDSTHF651278
3n-HexylaminePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane1101692

Table 2: Buchwald-Hartwig Amination with Secondary Amines

EntryAminePalladium Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH1001695
2DiphenylaminePd₂(dba)₃ (1)tBu₃P·HBF₄ (2)NaOtBuTolueneReflux1665
3Cyclohexane-1,2-diaminePd₂(dba)₃ (0.18)(±)-BINAP (0.35)NaOtBuToluene80460

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

Protocol 1: General Procedure for Amination with Anilines

This protocol is a starting point for the coupling of this compound with aniline derivatives.

Materials:

  • This compound

  • Aniline derivative

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • DavePhos

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (1-2 mol%), DavePhos (2-4 mol%), and the base (1.5-2.0 equivalents) under an inert atmosphere (e.g., argon or nitrogen).

  • Add this compound (1.0 equivalent) to the flask.

  • Seal the flask and evacuate and backfill with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Add the aniline derivative (1.1-1.2 equivalents) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Amination with Aliphatic Amines

This protocol is a starting point for the coupling of this compound with primary and secondary aliphatic amines. Given the potential sensitivity of the nitro group, a weaker base such as K₂CO₃ or K₃PO₄ is recommended as a starting point.

Materials:

  • This compound

  • Aliphatic amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos or XPhos

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous dioxane or tert-butanol

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and the base (2.0-2.5 equivalents) under an inert atmosphere.

  • Add this compound (1.0 equivalent) to the reaction vessel.

  • Seal the vessel and evacuate and backfill with the inert gas three times.

  • Add the anhydrous solvent (dioxane or t-butanol) via syringe.

  • Add the aliphatic amine (1.2-1.5 equivalents) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex L2Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination HNR'R'' Pd_Amine_Complex [L2Pd(II)(Ar)(HNR'R'')]X Amine_Coordination->Pd_Amine_Complex Deprotonation Deprotonation (Base) Pd_Amine_Complex->Deprotonation Pd_Amido_Complex L2Pd(II)(Ar)(NR'R'') Deprotonation->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add Pd Source, Ligand, and Base to Schlenk Flask B 2. Add this compound A->B C 3. Evacuate and Backfill with Inert Gas (3x) B->C D 4. Add Anhydrous Solvent C->D E 5. Add Amine D->E F 6. Heat and Stir E->F G 7. Monitor Progress (TLC/LC-MS) F->G H 8. Cool and Quench G->H I 9. Extraction H->I J 10. Dry and Concentrate I->J K 11. Column Chromatography J->K L Final Product K->L

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines via 3-Bromo-4-nitropyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. Their prevalence in drug discovery is attributed to their ability to act as bioisosteres for a phenyl ring, engage in hydrogen bonding, and modulate the physicochemical properties of a molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile. The functionalization of the pyridine ring is a key strategy in the design and synthesis of novel therapeutic agents.

3-Bromo-4-nitropyridine is a versatile and highly reactive building block for the synthesis of a diverse array of substituted pyridines. The presence of a nitro group, a strong electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution (SNAr). Furthermore, the bromo substituent provides a handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This multifaceted reactivity allows for the introduction of a wide range of substituents at the 3- and 4-positions of the pyridine ring, enabling extensive structure-activity relationship (SAR) studies.

These application notes provide detailed protocols and a summary of reaction conditions for the functionalization of this compound, serving as a practical guide for researchers in the synthesis of novel substituted pyridine derivatives for drug discovery and development.

Strategic Functionalization of this compound

The functionalization of this compound can be strategically approached through two main pathways: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitro group strongly activates the C4-position for nucleophilic attack, while the C3-bromo substituent is amenable to various cross-coupling methodologies.

G cluster_main Functionalization of this compound cluster_snar Nucleophilic Aromatic Substitution (SNAr) at C4 cluster_coupling Palladium-Catalyzed Cross-Coupling at C3 A This compound B N-Nucleophiles (Amines) A->B C O-Nucleophiles (Alkoxides) A->C D S-Nucleophiles (Thiols) A->D E Suzuki Coupling (Boronic Acids/Esters) A->E F Sonogashira Coupling (Terminal Alkynes) A->F G Buchwald-Hartwig Amination (Amines) A->G H Substituted Pyridines B->H C->H D->H E->H F->H G->H G cluster_workflow General Experimental Workflow A Assemble Reactants: This compound, Coupling Partner, Base B Add Solvent and Degas A->B C Add Catalyst and Ligand B->C D Heat Reaction Mixture C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up and Extraction E->F Reaction Complete G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 3-bromo-4-nitropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles offered by the bromine atom and the nitro group on the pyridine scaffold. The following sections detail methodologies for several key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, Stille, and cyanation reactions.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions have revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. This compound is a valuable substrate for these reactions, as the electron-withdrawing nitro group can influence the reactivity of the C-Br bond and provide a handle for further functionalization. The pyridine nitrogen also plays a role in the electronic properties of the molecule and can coordinate with the palladium catalyst.

The ability to introduce a wide variety of substituents at the 3-position of the 4-nitropyridine core through these coupling reactions allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies in drug discovery.

General Catalytic Cycles

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a Pd(0) active species. The three key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation (for Suzuki, Sonogashira, and Stille) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) or Alkene Coordination/Insertion (for Heck): The coupling partner (e.g., organoboron, organotin, alkyne, amine, or alkene) reacts with the Pd(II) complex.

  • Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.

Representative Reaction Conditions and Yields

Note: The following data is representative and based on typical conditions for Suzuki-Miyaura couplings of bromopyridines. Optimization may be required for specific substrates.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O (4:1)901285 [representative]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)1,4-Dioxane1001690 [representative]
33-Thienylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2.5)Toluene801878 [representative]
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Degassed solvent (e.g., Toluene/H₂O, 4:1)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block/oil bath

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (0.02 mmol, 2 mol%), the ligand (0.04 mmol, 4 mol%), and the base (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 5 mL of Toluene/H₂O, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Boronic Acid, Catalyst, Ligand, Base B Establish Inert Atmosphere (Ar/N2) A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine: This compound, Pd Catalyst, CuI B Inert Atmosphere (3x Evacuate/Backfill) A->B C Add Solvent, Base, and Alkyne B->C D Heat and Stir C->D E Monitor Progress D->E F Cool and Dilute E->F G Filter through Celite® F->G H Aqueous Wash G->H I Dry, Concentrate, and Purify H->I Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add Catalyst, Ligand, Base, and this compound to Schlenk Tube B Evacuate and Backfill with Inert Gas (3x) A->B C Add Anhydrous Solvent B->C D Add Amine C->D E Heat and Stir D->E F Monitor Reaction Progress (TLC/LC-MS) E->F G Work-up: Quench, Extract, Dry, Concentrate F->G H Purification G->H Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants in a Sealed Tube B Add Solvent A->B C Seal and Heat with Stirring B->C D Monitor Progress C->D E Cool and Dilute D->E F Extraction and Wash E->F G Dry, Concentrate, and Purify F->G

The Role of 3-Bromo-4-nitropyridine in the Synthesis of Biologically Active Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-nitropyridine is a versatile and highly reactive building block in medicinal chemistry, serving as a crucial starting material for the synthesis of a diverse array of biologically active heterocyclic compounds. The presence of a nitro group, a strong electron-withdrawing group, at the 4-position and a bromine atom at the 3-position makes the pyridine ring susceptible to various chemical transformations. This unique substitution pattern allows for the strategic introduction of different pharmacophores, leading to the development of novel therapeutic agents with activities spanning from anticancer to antimicrobial and herbicidal.

This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Key Synthetic Transformations

The reactivity of this compound is dominated by two primary positions: the bromine at C3 and the nitro group at C4. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates nucleophilic attack, primarily at the 4-position, leading to the displacement of the nitro group. However, the bromine at C3 is also a versatile handle for cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic aromatic substitution. This allows for the displacement of the bromo substituent by a variety of nucleophiles, including amines, alcohols, and thiols, to furnish a range of 4-substituted-3-nitropyridine derivatives. These products can be further elaborated, for instance, by reduction of the nitro group to an amino group, which can then be functionalized to generate diverse libraries of compounds for biological screening.

A notable reaction is the fluorination of this compound N-oxide, which yields 3-fluoro-4-nitropyridine N-oxide, a precursor for meta-substituted fluoropyridines, an important class of compounds in pharmaceuticals.[1][2]

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 3-position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond between the pyridine core and a wide range of aryl or heteroaryl boronic acids. The resulting 3-aryl-4-nitropyridines are scaffolds of interest in the development of various therapeutic agents.

Biologically Active Heterocycles Derived from this compound

Derivatives of this compound have shown promise in a variety of therapeutic areas. The introduction of different substituents via the synthetic routes described below has led to the discovery of compounds with potent biological activities.

Compound ClassBiological Activity
4-Amino-3-nitropyridinesAnticancer, Antimicrobial
3-Aryl-4-nitropyridinesPotential Kinase Inhibitors
4-Alkoxy/Aryloxy-3-nitropyridinesHerbicidal[3]

This table provides a general overview. Specific activities and potencies are highly dependent on the full molecular structure.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution with an Amine (e.g., Morpholine)

This protocol describes a general procedure for the SNAr of this compound with a secondary amine.

Materials:

  • This compound

  • Morpholine (or other amine)

  • Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and DMF.

  • Add morpholine (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Reactants: This compound Amine Base (K₂CO₃) Solvent (DMF) react Heat and Stir (80-100 °C) start->react monitor Monitor by TLC react->monitor cool Cool to RT monitor->cool Reaction Complete extract Aqueous Workup (Water/EtOAc Extraction) cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Protocol 2: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Nitrogen or Argon gas

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the base (2.0 eq), and the palladium catalyst (0.03-0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

suzuki_coupling_pathway cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0) Catalyst ox_add Oxidative Addition pd0->ox_add transmetal Transmetalation ox_add->transmetal Pd(II) Intermediate red_elim Reductive Elimination transmetal->red_elim red_elim->pd0 Regenerates Catalyst product 3-Aryl-4-nitropyridine red_elim->product start_materials This compound + Arylboronic Acid start_materials->ox_add

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of 4-substituted-3-nitropyridines via nucleophilic aromatic substitution.

NucleophileProductYield (%)Reference
F⁻ (from TBAF on N-oxide)3-Fluoro-4-nitropyridine N-oxide~37[2]
Various amines4-Amino-3-nitropyridinesVariable[4]

The following table presents examples of biologically active compounds whose synthesis can be envisioned starting from this compound, along with their reported activities. While direct synthesis from this compound may not be explicitly detailed in all cited sources, the substitution patterns are accessible through the methods described.

Compound Structure/ClassBiological ActivityIC₅₀/MICReference
Nitropyridine-linked 4-arylidenethiazolidin-4-onesAnticancer-[1]
Pyrazole and imidazole functionalized 3-nitropyridinesAntibacterialModerate[1]
Phenoxypyridine derivativesHerbicidal (PPO inhibition)0.019-0.027 mg/L[3]
3-Cyano-2-substituted pyridinesAnticancer1.14-3.38 µM[5]

Note: IC₅₀ and MIC values are highly dependent on the specific compound and the assay conditions. The data presented here are for representative compounds within the class.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of biologically active heterocyclic compounds. Its reactivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the facile introduction of diverse functional groups, making it a key building block in drug discovery and agrochemical research. The protocols and data presented in this document provide a foundation for researchers to explore the synthetic potential of this important intermediate in the development of novel bioactive molecules.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-Bromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-bromo-4-nitropyridine. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?

A1: Low yields in this specific coupling can stem from several factors related to the substrate's electronic properties. This compound is a challenging substrate due to its electron-deficient nature, which can influence multiple steps in the catalytic cycle. Key reasons for low yield include:

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation or inhibition of the catalytic cycle.

  • Slow Oxidative Addition: While the electron-withdrawing nitro group can activate the C-Br bond towards oxidative addition, the overall electronic deficiency of the pyridine ring can sometimes complicate this rate-limiting step.

  • Side Reactions: Competing reactions such as protodeboronation of the boronic acid, homocoupling of the boronic acid, or reduction of the nitro group can consume starting materials and reduce the yield of the desired product.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for this substrate and may require careful optimization. Standard conditions used for simpler aryl bromides are often not effective.

Q2: I am observing significant side products. What are they and how can I minimize them?

A2: The most common side products in this reaction are a result of homocoupling and protodeboronation.

  • Homocoupling: This is the formation of a biaryl product from two molecules of the boronic acid coupling partner. It is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II). To minimize homocoupling, it is crucial to thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (like water), which converts the boronic acid back to its corresponding arene. This side reaction is prevalent with electron-deficient heteroaryl boronic acids and can be exacerbated by high temperatures and the presence of excess water. To mitigate this, ensure all reagents and solvents are anhydrous, and consider using potassium trifluoroborate salts or boronate esters (e.g., pinacol esters), which can be more robust.[1]

Q3: Can the nitro group on the pyridine ring interfere with the reaction?

A3: Yes, the nitro group can potentially interfere. While Suzuki couplings are generally tolerant of nitro groups, under certain conditions, particularly with highly active catalysts or at elevated temperatures, the nitro group can be reduced by phosphine ligands or other components in the reaction mixture. Additionally, the strong electron-withdrawing nature of the nitro group makes the pyridine ring highly electron-deficient, which can slow down the transmetalation step of the catalytic cycle.

Q4: Which catalyst system is recommended for the Suzuki coupling of this compound?

A4: For electron-deficient and sterically hindered substrates like this compound, standard catalysts like Pd(PPh₃)₄ may offer low to moderate yields. More advanced catalyst systems are generally required. Buchwald-type ligands, which are bulky and electron-rich, are often effective. Pre-catalysts like XPhos Pd G2 or G3 are designed for challenging couplings and can provide higher yields and shorter reaction times. These advanced systems are efficient at promoting the crucial oxidative addition step and can be less prone to catalyst inhibition by the pyridine nitrogen.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium catalyst. If using a Pd(II) precatalyst, ensure your conditions are suitable for its reduction to the active Pd(0) species. For challenging substrates, consider using a more active precatalyst system like XPhos Pd G2/G3.
Inappropriate Ligand For this electron-deficient substrate, standard ligands like PPh₃ may be insufficient. Switch to a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.
Incorrect Base The base is crucial for activating the boronic acid. If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous and finely powdered.
Low Reaction Temperature The reaction may require more thermal energy. Incrementally increase the temperature, for example, from 80 °C to 100 °C or 110 °C, while monitoring for decomposition.
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Step
Oxygen in the Reaction Improve degassing procedures. Use the freeze-pump-thaw method for solvents and ensure the reaction is maintained under a positive pressure of inert gas (argon or nitrogen).
Protodeboronation of Boronic Acid Use anhydrous solvents and reagents. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt. Avoid excessively high temperatures or prolonged reaction times.
Homocoupling of Boronic Acid Ensure strict exclusion of oxygen. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can be beneficial, but a large excess may favor homocoupling.

Data Presentation: Reaction Conditions for Analogous Systems

While specific optimization data for this compound is scarce in the literature, the following table presents successful conditions for the Suzuki coupling of similar electron-deficient bromopyridines, which can serve as a starting point for your optimization.

Aryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
3-BromoquinolinePd₂(dba)₃ (1.5)Xantphos (4.5)K₃PO₄ (2.0)Dioxane11082
4-Amino-3-bromopyridinePd(dppf)Cl₂ (5)-K₂CO₃ (2.0)Dioxane/H₂O10075-85
2-BromopyridinePd₂(dba)₃ (1.5)tBu₃P·HBF₄ (3.0)KF (3.0)Dioxane10074
3-BromopyridinePd(OAc)₂ (3)SPhos (6)K₃PO₄ (2.0)Toluene/H₂O10095

Disclaimer: The data above is compiled from various sources for structurally similar but different substrates and should be used as a guideline for reaction optimization.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound (Starting Point)

This protocol is a general starting point based on successful couplings of similar electron-deficient heteroaryl bromides. Optimization of catalyst, ligand, base, and solvent may be necessary to achieve high yields.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous, finely ground (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Anhydrous water

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add the XPhos Pd G3 catalyst (0.02 mmol) to the flask.

  • Seal the flask with a septum, and then evacuate and backfill with argon. Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane (e.g., 5 mL) and anhydrous water (e.g., 0.5 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the Suzuki coupling of this compound.

G start Start Reaction check_conversion Check Conversion by TLC/LC-MS start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion < 50% good_conversion Good Conversion check_conversion->good_conversion > 50% catalyst Change Catalyst/Ligand (e.g., XPhos Pd G3) low_conversion->catalyst check_purity Check Product Purity good_conversion->check_purity base Change Base (e.g., K3PO4, Cs2CO3) catalyst->base temp Increase Temperature base->temp temp->check_conversion impure Significant Side Products check_purity->impure Yes pure Pure Product check_purity->pure No degas Improve Degassing/ Inert Atmosphere impure->degas Homocoupling anhydrous Use Anhydrous Reagents/Solvents impure->anhydrous Protodeboronation end Reaction Optimized pure->end degas->check_purity boronate Use Boronate Ester/ Trifluoroborate anhydrous->boronate boronate->check_purity

Caption: A logical workflow to diagnose and solve common issues.

Catalytic Cycle of Suzuki-Miyaura Coupling

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R1-Pd(II)L2-R2 transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R1-R2 (Product) reductive_elimination->product aryl_halide R1-X (this compound) aryl_halide->oxidative_addition boronic_acid R2-B(OH)2 + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Technical Support Center: Nucleophilic Substitution of 3-Bromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nucleophilic substitution of 3-Bromo-4-nitropyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the nucleophilic substitution of this compound, particularly when using amine nucleophiles.

Observed Issue Potential Cause Recommended Solution
Low or No Yield of Desired Product 1. Inactive Reagents: Starting material or nucleophile may have degraded. 2. Insufficient Reaction Temperature: The reaction may not have reached the necessary activation energy. 3. Poor Solvent Choice: The solvent may not be suitable for the reaction, hindering solubility or reactivity.1. Verify Reagent Quality: Use fresh or properly stored this compound and nucleophile. 2. Optimize Temperature: Gradually increase the reaction temperature, monitoring for product formation via TLC or LC-MS. 3. Solvent Screening: If possible, screen a range of solvents. For many amine substitutions, polar aprotic solvents like DMF or DMSO are effective, but be aware of their role in side reactions.
Presence of a Major, Unidentified Side Product Nitro-Group Migration: A common side reaction with amine nucleophiles is the migration of the nitro group from the 4-position to the 3-position, forming a 3-nitro-4-aminopyridine derivative. This is particularly prevalent in polar aprotic solvents.[1]1. Solvent Selection: To suppress nitro-group migration, consider using less polar or protic solvents. A systematic study has shown that this side reaction is more pronounced in polar aprotic solvents.[1] 2. Base Selection: The choice of base can influence the product distribution. It is recommended to screen different organic or inorganic bases to find the optimal conditions for the desired substitution.
Formation of Multiple Products 1. Complex Reaction Mixture: Besides nitro-group migration, other side reactions may occur depending on the nucleophile and conditions. 2. Decomposition: The starting material or product may be unstable under the reaction conditions, leading to degradation products.1. Reaction Optimization: A systematic optimization of reaction parameters (temperature, solvent, base, and reaction time) is recommended to improve the selectivity for the desired product. 2. Lower Reaction Temperature: If decomposition is suspected, try running the reaction at a lower temperature for a longer period.
Difficulty in Product Purification Similar Polarity of Products: The desired product and the nitro-migrated side product may have very similar polarities, making separation by column chromatography challenging.1. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography to achieve better separation. 2. Alternative Purification Techniques: Consider other purification methods such as preparative TLC, HPLC, or crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the nucleophilic substitution of this compound with amines?

A1: The most prominently reported side reaction is a nitro-group migration, where the nitro group at the 4-position migrates to the 3-position of the pyridine ring.[1] This results in the formation of a 4-substituted-3-nitropyridine isomer alongside the expected 3-substituted-4-nitropyridine product.

Q2: What reaction conditions favor the nitro-group migration side reaction?

A2: The nitro-group migration is particularly favored when using amine nucleophiles in polar aprotic solvents, such as DMSO.[1]

Q3: How can I minimize the nitro-group migration side reaction?

A3: To minimize the formation of the nitro-migrated product, it is advisable to experiment with different solvent systems. Using less polar or protic solvents may suppress the rearrangement. Additionally, a careful selection of the base used in the reaction can also influence the product ratio.

Q4: Are there other potential side reactions to be aware of?

A4: While nitro-group migration is the most discussed side reaction, other transformations are possible depending on the nature of the nucleophile and the reaction conditions. These can include decomposition of the starting material or product, especially at elevated temperatures, or other substitution patterns if the pyridine ring is further activated.

Data Presentation

The following table summarizes the influence of solvent and base on the product distribution in the reaction of this compound with an amine nucleophile. The data highlights the conditions that favor the desired nucleophilic substitution versus the nitro-group migration side reaction.

Solvent Base Desired Product Yield (%) Nitro-Migrated Product Yield (%) Reference
DMSOTriethylamineLowerHigher[1]
THFTriethylamineHigherLower[1]
Protic SolventsVariousGenerally HigherGenerally LowerInferred from[1]
Aprotic Polar SolventsVariousGenerally LowerGenerally Higher[1]

Note: The exact quantitative yields from the primary literature were not fully accessible. The trends are based on the qualitative descriptions in the available research abstracts.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution of this compound with an Amine

This protocol provides a general starting point for the reaction. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • This compound

  • Amine nucleophile

  • Anhydrous solvent (e.g., THF, Dioxane, or a polar aprotic solvent like DMF or DMSO if necessary)

  • Base (e.g., Triethylamine, Diisopropylethylamine, or an inorganic base like K₂CO₃)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the amine nucleophile (1.0 - 1.2 eq.) to the solution.

  • Add the base (1.1 - 1.5 eq.) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 50-100 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, or another appropriate purification method.

Visualizations

Reaction Pathway Diagram

G Figure 1: Reaction Pathways in the Nucleophilic Substitution of this compound cluster_start Starting Materials cluster_products Potential Products This compound This compound Desired Product\n(4-Amino-3-nitropyridine) Desired Product (4-Amino-3-nitropyridine) This compound->Desired Product\n(4-Amino-3-nitropyridine) Direct Substitution (Favored in less polar solvents) Side Product\n(3-Amino-4-nitropyridine) Side Product (3-Amino-4-nitropyridine) This compound->Side Product\n(3-Amino-4-nitropyridine) Nitro-Group Migration (Favored in polar aprotic solvents) Amine (Nu-H) Amine (Nu-H) Amine (Nu-H)->Desired Product\n(4-Amino-3-nitropyridine) Amine (Nu-H)->Side Product\n(3-Amino-4-nitropyridine) G Figure 2: Troubleshooting Workflow for Side Reactions start Experiment Start check_products Analyze Product Mixture (TLC, LC-MS, NMR) start->check_products desired_product Desired Product is Major check_products->desired_product Yes side_product Significant Side Product Observed check_products->side_product No end Purify Product desired_product->end change_solvent Change Solvent (e.g., from DMSO to THF) side_product->change_solvent change_base Change Base side_product->change_base optimize_temp Optimize Temperature side_product->optimize_temp change_solvent->check_products change_base->check_products optimize_temp->check_products

References

Technical Support Center: Purification of Crude 3-Bromo-4-nitropyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Bromo-4-nitropyridine reaction products using column chromatography. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities largely depend on the synthetic route used. However, they often include unreacted starting materials, such as 3-bromopyridine, and positional isomers formed during the nitration step. The separation of these closely related isomers can be a primary challenge during purification.[1] Other potential impurities can arise from side reactions during bromination and nitration.[1]

Q2: What is a good starting solvent system for the TLC analysis of this compound?

A common and effective starting solvent system for many pyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate.[1][2] A trial with a 4:1 or 3:1 ratio of hexane:ethyl acetate is a reasonable starting point for TLC analysis. The polarity can then be adjusted to achieve an optimal Rf value.

Q3: What is the ideal Rf value for good separation in column chromatography?

For effective separation during column chromatography, the desired compound should have an Rf value between 0.2 and 0.4 on the TLC plate using the chosen eluent.[3] An Rf in this range generally allows for good resolution from impurities that are more or less polar.

Q4: Can this compound decompose on silica gel?

While there is no specific data on the decomposition of this compound on silica gel, pyridine derivatives, in general, can be sensitive to the acidic nature of standard silica gel.[4] The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, which can sometimes lead to degradation or poor separation.[4] If decomposition is suspected, a 2D TLC can be performed to assess stability.[5]

Q5: My purified this compound is a yellow to orange crystalline powder. Is this the expected appearance?

Yes, the expected appearance of this compound is a yellow to orange crystalline powder.[6]

Troubleshooting Guide

Problem Potential Cause Solution
Poor separation of spots on TLC The polarity of the solvent system is either too high or too low.Systematically vary the ratio of your non-polar and polar solvents (e.g., hexane and ethyl acetate). If spots are too high on the plate (high Rf), decrease the polarity by reducing the amount of ethyl acetate. If spots remain at the baseline (low Rf), increase the polarity by adding more ethyl acetate.
Streaking or tailing of spots on TLC and column The compound is interacting too strongly with the acidic silica gel, or the sample is overloaded.[1]Add a small amount of a modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.[2] Also, ensure the sample is not too concentrated when loaded onto the column.[1]
The compound does not move off the column The eluent is not polar enough.Gradually increase the polarity of the eluent. If you started with a low percentage of ethyl acetate in hexane, you can increase the proportion of ethyl acetate in a stepwise or gradient fashion.
All compounds elute together from the column The eluent is too polar.Start with a less polar solvent system. If using a hexane/ethyl acetate system, begin with a higher percentage of hexane and gradually increase the ethyl acetate concentration.
Low recovery of the product after the column The compound may have poor solubility in the eluent, leading to precipitation on the column, or it may be partially degrading on the silica.For poorly soluble samples, use a "dry loading" technique.[2] To check for degradation, run a 2D TLC. If degradation is confirmed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.[4]
"Oiling out" instead of crystallizing after solvent removal The compound's melting point may be lower than the boiling point of the solvent, or the solution is supersaturated.Try adding a small amount of a "good" solvent to redissolve the oil and then slowly add a "bad" solvent (an anti-solvent) to induce crystallization. Slow cooling can also promote crystal formation over oiling.

Data Presentation

Table 1: Estimated Rf Values of this compound in Common Solvent Systems

Solvent System (Hexane:Ethyl Acetate)Estimated Rf ValueNotes
9:1~0.1 - 0.2Good for initial binding to the column.
4:1~0.2 - 0.35Often a good starting point for elution.
3:1~0.3 - 0.5May be suitable for faster elution if separation from less polar impurities is good.
1:1> 0.6Likely too polar for good separation from more polar impurities.
Note: These are estimated values based on the behavior of similar compounds. Actual Rf values should be determined experimentally by TLC.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Preparation: Prepare a developing chamber with a small amount of the chosen solvent system (e.g., 4:1 Hexane:Ethyl Acetate). Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.

  • Spotting: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp.

  • Analysis: Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front. Adjust the solvent system polarity to achieve an Rf of 0.2-0.4 for the product.

Protocol 2: Column Chromatography Purification
  • Column Packing:

    • Securely clamp a chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with the initial, low-polarity solvent system.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient could be:

      • Initial elution with 9:1 Hexane:Ethyl Acetate.

      • Gradually increase to 4:1 Hexane:Ethyl Acetate.

      • Further increase to 3:1 Hexane:Ethyl Acetate if the product is slow to elute.

    • Collect the eluent in a series of fractions.

  • Monitoring and Collection:

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.

    • Combine the fractions that contain the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Visualizations

Troubleshooting_Workflow start Start Purification tlc Run TLC with Hexane:EtOAc (e.g., 4:1) start->tlc rf_check Is Rf between 0.2 and 0.4? tlc->rf_check adjust_polarity Adjust Solvent Polarity rf_check->adjust_polarity No streaking Is there streaking/tailing? rf_check->streaking Yes adjust_polarity->tlc add_modifier Add 0.1-1% Triethylamine to Eluent streaking->add_modifier Yes pack_column Pack Silica Gel Column streaking->pack_column No add_modifier->pack_column load_sample Load Sample (Dry Loading Recommended) pack_column->load_sample elute Elute with Gradient (e.g., Hexane to Hexane:EtOAc) load_sample->elute monitor Monitor Fractions by TLC elute->monitor poor_separation Poor Separation on Column elute->poor_separation low_recovery Low Product Recovery elute->low_recovery combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate end Pure this compound evaporate->end poor_separation->adjust_polarity check_stability Check Stability (2D TLC) low_recovery->check_stability change_stationary_phase Consider Neutral Alumina check_stability->change_stationary_phase

Caption: Troubleshooting workflow for the column chromatography purification of this compound.

Experimental_Parameters parameters Experimental Parameters Stationary Phase Mobile Phase Sample Loading Elution Mode options Options Silica Gel Neutral Alumina Hexane/Ethyl Acetate Dichloromethane/Methanol Wet Loading Dry Loading Isocratic Gradient parameters:f0->options:f0 parameters:f1->options:f2 parameters:f2->options:f3 parameters:f3->options:f4 recommendations Recommendations for this compound Silica Gel (default) Hexane:Ethyl Acetate Dry Loading Gradient Elution options:f0->recommendations:r0 options:f2->recommendations:r1 options:f3->recommendations:r2 options:f4->recommendations:r3

Caption: Key experimental parameters and recommendations for the purification of this compound.

References

preventing nitro group migration in reactions with 3-Bromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4-nitropyridine. The focus is on preventing the common issue of nitro group migration during nucleophilic substitution and other coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is nitro group migration in reactions with this compound?

A1: In nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile is intended to displace the bromide at the C-3 position, an intramolecular rearrangement can occur. This results in the formation of a constitutional isomer where the nitro group has migrated from the C-4 to the C-3 position, and the incoming nucleophile is at the C-4 position. This is a significant side reaction that can lead to low yields of the desired product and complex purification challenges.[1][2][3]

Q2: Why does the nitro group migrate?

A2: The migration of the nitro group is facilitated by the formation of a reactive intermediate. While the exact mechanism can be complex and may vary with reactants and conditions, one proposed pathway involves the formation of an anionic intermediate after the initial nucleophilic attack.[1] The electronic properties of the pyridine ring, activated by the electron-withdrawing nitro group, make it susceptible to such rearrangements. The choice of solvent and base plays a crucial role in promoting or suppressing this migration.[1][2][3]

Q3: In which types of reactions is nitro group migration most commonly observed?

A3: Nitro group migration is most prominently reported in nucleophilic substitution reactions with amines (amination).[1][2][3] While less documented for other reaction types, the potential for rearrangement should be considered in any reaction where strong nucleophiles and polar aprotic solvents are used with this compound.

Q4: How can I confirm if nitro group migration has occurred in my reaction?

A4: The most definitive method for identifying nitro group migration is through 2D NMR spectroscopy, such as NOESY, which can establish the spatial proximity between protons on the pyridine ring and the substituents.[3] Careful analysis of 1H and 13C NMR spectra can also reveal the presence of the isomeric product. Additionally, LC-MS can be used to detect the presence of isomers with the same mass-to-charge ratio.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

This guide focuses on troubleshooting SNAr reactions, particularly aminations, where nitro group migration is a common problem.

Observed Issue: Low yield of the desired 3-substituted-4-nitropyridine and presence of an unexpected isomer.

Potential Cause: Nitro group migration is occurring, leading to the formation of the 4-substituted-3-nitropyridine isomer.

Recommended Solutions:

The choice of solvent and base is critical in controlling the regioselectivity of the reaction. The following table summarizes the effect of different reaction conditions on the product distribution in the reaction of this compound with amines, based on findings from systematic studies.[1][2][3]

Data Presentation: Effect of Solvents and Bases on Nitro Group Migration

SolventBaseTemperature (°C)Desired Product Yield (3-Amino-4-nitropyridine)Migrated Product Yield (4-Amino-3-nitropyridine)Notes
THF Triethylamine (TEA)70High LowNon-polar aprotic solvents favor the desired product.
Toluene Triethylamine (TEA)90-110Good LowAnother recommended non-polar aprotic solvent.
DMSO Triethylamine (TEA)90LowHigh Polar aprotic solvents strongly promote nitro group migration.
DMF Triethylamine (TEA)90LowHigh Similar to DMSO, DMF facilitates the undesired rearrangement.
Acetonitrile Triethylamine (TEA)80ModerateModerateMigration is still significant in this polar aprotic solvent.

Note: Yields are qualitative (High/Good/Moderate/Low) as exact figures can vary with the specific amine nucleophile used.

Troubleshooting Workflow

The following diagram illustrates a decision-making process for optimizing your reaction to prevent nitro group migration.

troubleshooting_workflow Troubleshooting Nitro Group Migration start Reaction with this compound check_product Analyze product mixture (NMR, LC-MS) start->check_product migration_observed Is nitro group migration significant? check_product->migration_observed solvent_check Are you using a polar aprotic solvent (DMSO, DMF)? migration_observed->solvent_check Yes no_migration No significant migration migration_observed->no_migration No change_solvent Switch to a non-polar aprotic solvent (e.g., THF, Toluene) solvent_check->change_solvent Yes optimize_temp Optimize temperature (start at a lower temperature, e.g., 50-70°C) solvent_check->optimize_temp No change_solvent->optimize_temp base_check Consider a weaker, non-nucleophilic base optimize_temp->base_check success Desired product obtained in high yield base_check->success

Caption: A decision tree for troubleshooting nitro group migration.

Experimental Protocols

Protocol 1: General Procedure for Amination of this compound with Minimal Nitro Group Migration

This protocol is designed to favor the formation of the desired 3-amino-4-nitropyridine derivative.

  • Reagents and Setup:

    • This compound (1.0 eq)

    • Amine nucleophile (1.1 - 1.5 eq)

    • Triethylamine (TEA) (1.5 - 2.0 eq)

    • Anhydrous Tetrahydrofuran (THF) or Toluene

    • Round-bottom flask, condenser, magnetic stirrer, and an inert atmosphere (Nitrogen or Argon).

  • Procedure:

    • To a solution of this compound in anhydrous THF (or Toluene), add the amine nucleophile and triethylamine.

    • Heat the reaction mixture to 70°C under an inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 3-amino-4-nitropyridine.

Protocol 2: Subsequent Reduction of the Nitro Group

After successful synthesis of the 3-substituted-4-nitropyridine, the nitro group is often reduced to an amine, a key functional group in many pharmaceutical compounds.

  • Reagents and Setup:

    • 3-Substituted-4-nitropyridine (1.0 eq)

    • Iron powder (Fe) (5.0 - 10.0 eq) or Tin(II) chloride (SnCl2·2H2O) (3.0 - 5.0 eq)

    • Ammonium chloride (NH4Cl) solution (for Fe reduction) or concentrated HCl (for SnCl2 reduction)

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Round-bottom flask, condenser, magnetic stirrer.

  • Procedure (using Iron powder):

    • Suspend the 3-substituted-4-nitropyridine and iron powder in a mixture of ethanol and saturated aqueous ammonium chloride solution.

    • Heat the mixture to reflux (around 80°C) for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

    • Cool the reaction mixture and filter through a pad of Celite to remove the iron salts.

    • Wash the Celite pad with ethanol or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting 3-substituted-4-aminopyridine by column chromatography or recrystallization.

Signaling Pathways and Logical Relationships

The following diagram illustrates the competing reaction pathways of nucleophilic substitution on this compound.

reaction_pathways cluster_start Reactants cluster_products Products This compound This compound intermediate Anionic Intermediate This compound->intermediate Nucleophile (Amine) Nucleophile (Amine) Nucleophile (Amine)->intermediate desired_product Desired Product (3-Amino-4-nitropyridine) intermediate->desired_product Non-polar aprotic solvent (e.g., THF, Toluene) migrated_product Migrated Product (4-Amino-3-nitropyridine) intermediate->migrated_product Polar aprotic solvent (e.g., DMSO, DMF)

Caption: Competing pathways in the amination of this compound.

References

Technical Support Center: Managing 3-Bromo-4-nitropyridine in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 3-bromo-4-nitropyridine in C-C bond formation reactions.

Troubleshooting Guides

Low reactivity and the presence of a strongly electron-withdrawing nitro group in this compound can lead to challenges in achieving efficient C-C bond formation. The following guides provide systematic approaches to troubleshoot common issues encountered during Suzuki-Miyaura, Heck, Sonogashira, and Stille coupling reactions.

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, the electronic properties of this compound can impede the catalytic cycle.

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

Heck_Troubleshooting start Low Conversion in Heck Reaction catalyst_choice Select Appropriate Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) start->catalyst_choice ligand_screening Screen Phosphine Ligands (e.g., PPh₃, P(o-tol)₃) catalyst_choice->ligand_screening base_optimization Optimize Base (e.g., Et₃N, K₂CO₃, NaOAc) ligand_screening->base_optimization solvent_effect Evaluate Solvent Polarity (e.g., DMF, DMAc, NMP) base_optimization->solvent_effect temperature_increase Increase Reaction Temperature (Conventional or Microwave Heating) solvent_effect->temperature_increase success Successful Coupling temperature_increase->success Sonogashira_Troubleshooting start Sonogashira Reaction Failure catalyst_system Verify Pd/Cu Catalyst System (e.g., Pd(PPh₃)₂Cl₂/CuI) start->catalyst_system base_choice Select Appropriate Base (e.g., Et₃N, i-Pr₂NH) catalyst_system->base_choice solvent_purity Ensure Anhydrous & Degassed Solvent (e.g., THF, DMF) base_choice->solvent_purity glaser_coupling Check for Alkyne Homocoupling (Glaser Coupling) solvent_purity->glaser_coupling optimize_temp Optimize Reaction Temperature glaser_coupling->optimize_temp success Successful Coupling optimize_temp->success Suzuki_Workflow setup Combine this compound, boronic acid, base, catalyst, and ligand in a dry flask. degas Evacuate and backfill with inert gas (3x). setup->degas add_solvent Add degassed solvent. degas->add_solvent react Heat to desired temperature and monitor by TLC/LC-MS. add_solvent->react workup Cool, quench, and extract with organic solvent. react->workup purify Purify by column chromatography. workup->purify

Technical Support Center: Workup Procedures for Reactions Involving 3-Bromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4-nitropyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with this compound and its reactions?

A1: this compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. Key safety measures include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1][2][3]

  • Ventilation: Use only in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[1][2]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling.[1][3][4]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[1][3]

Q2: I'm performing a nucleophilic aromatic substitution on this compound with an amine. What are the expected products and potential side products?

A2: The expected product is the substitution of the bromine atom by the amine. However, a notable side reaction is the migration of the nitro group, leading to an unexpected isomer.[3][4] Therefore, you may isolate both the expected 3-amino-4-nitropyridine derivative and the rearranged 3-nitro-4-aminopyridine derivative. The reaction conditions, particularly the solvent, can influence the product distribution.

Q3: How can I monitor the progress of my reaction involving this compound?

A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring reaction progress. You should develop a solvent system that gives a good separation between your starting material (this compound), your desired product, and any significant byproducts. A "cospot," where you spot both the starting material and the reaction mixture in the same lane, can be very helpful to confirm if the starting material has been consumed, especially if the Rf values of the starting material and product are similar.

Troubleshooting Guides

This section addresses specific issues that may arise during the workup of reactions with this compound.

Issue 1: Difficulty in Separating the Desired Product from Isomeric Byproducts in Nucleophilic Aromatic Substitution
  • Question: After reacting this compound with an amine, I'm struggling to separate the expected product from the nitro-migrated isomer. What purification strategies can I use?

  • Answer:

    • Column Chromatography: This is often the most effective method for separating isomers. Careful selection of the eluent system is crucial. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). A gradual increase in the polarity of the eluent (gradient elution) can improve separation.

    • Recrystallization: If there is a significant difference in the solubility of the isomers in a particular solvent system, recrystallization can be an effective purification method. You may need to screen several solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions.

Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki or Heck)
  • Question: I am attempting a Suzuki coupling with this compound and an arylboronic acid, but my yields are consistently low. What are the common pitfalls?

  • Answer: Low yields in Suzuki or other palladium-catalyzed cross-coupling reactions can stem from several factors:

    • Incomplete Reaction: Ensure the reaction has gone to completion by TLC monitoring. If not, consider increasing the reaction time, temperature, or the amount of palladium catalyst and ligand.

    • Deactivation of Catalyst: The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and deactivation of the palladium catalyst. Ensure your solvents are properly degassed.

    • Issues with Reagents: The quality of the boronic acid and the base is critical. Use fresh, high-purity reagents.

    • Sub-optimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system can dramatically impact the yield. It may be necessary to screen different conditions to find the optimal combination for your specific substrates.

Issue 3: Formation of an Emulsion During Aqueous Workup
  • Question: When I add water or an aqueous solution to my reaction mixture during workup, a persistent emulsion forms, making phase separation impossible. How can I break the emulsion?

  • Answer: Emulsion formation is a common problem in workup procedures. Here are several techniques to try:

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

    • Filtration through Celite: Filtering the emulsified mixture through a pad of Celite can sometimes help to separate the layers.

    • Changing the Solvent: Adding more of the organic solvent can sometimes resolve the emulsion.

    • Centrifugation: If available, centrifuging the mixture is often a very effective way to separate the layers.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution of this compound with an Amine

This is a general procedure and may require optimization for specific amines.

Reaction:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or acetonitrile).

  • Add the amine (1.1 - 2.0 eq) to the solution.

  • If the amine is used as its salt, add a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) (1.5 - 3.0 eq).

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-100 °C) and monitor by TLC.

Workup:

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the solvent is water-miscible, dilute the reaction mixture with a larger volume of water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

ParameterValue/Range
Typical Solvents Ethanol, DMF, Acetonitrile
Typical Bases Triethylamine, K₂CO₃
Reaction Temperature 50 - 100 °C
Purification Method Column Chromatography, Recrystallization
Protocol 2: Synthesis of 3-Fluoro-4-nitropyridine N-oxide from this compound N-oxide

This protocol is adapted from a literature procedure for the synthesis of a related compound.

Reaction:

  • To a solution of this compound N-oxide (1.0 eq) in anhydrous DMSO, add tetrabutylammonium fluoride (TBAF) (1.1 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC.

Workup:

  • Upon completion, pour the reaction mixture into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterValue/Range
Fluorinating Agent Tetrabutylammonium fluoride (TBAF)
Solvent Anhydrous DMSO
Reaction Temperature Room Temperature
Purification Method Column Chromatography
Protocol 3: Catalytic Hydrogenation of a Nitropyridine Derivative

This is a general procedure for the reduction of a nitro group to an amine.

Reaction:

  • Dissolve the nitropyridine derivative (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).

Workup:

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The palladium on carbon can be pyrophoric when dry, so the filter cake should be kept wet with solvent and disposed of properly.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which may be pure enough for subsequent steps or can be further purified by recrystallization or chromatography.

ParameterValue/Range
Catalyst Palladium on Carbon (Pd/C)
Hydrogen Source H₂ gas (balloon or Parr shaker)
Solvent Ethanol, Methanol, Ethyl Acetate
Workup Filtration Through Celite

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start: this compound + Reagents reaction Reaction Monitoring (TLC) start->reaction quench Quenching/Dilution reaction->quench extraction Extraction quench->extraction wash Washing (Water, Brine) extraction->wash drying Drying (Na2SO4) wash->drying filtration Filtration drying->filtration concentration Concentration (Rotovap) filtration->concentration purification Column Chromatography or Recrystallization concentration->purification product Pure Product purification->product

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_logic cluster_problems Identify the Issue cluster_solutions Potential Solutions start Problem during workup? emulsion Emulsion Formation start->emulsion low_yield Low Yield start->low_yield impurity Impure Product start->impurity add_brine Add Brine emulsion->add_brine filter_celite Filter through Celite emulsion->filter_celite check_conditions Re-evaluate Reaction Conditions low_yield->check_conditions optimize_purification Optimize Purification (Chromatography/Recrystallization) impurity->optimize_purification

Caption: A logical workflow for troubleshooting common workup issues.

References

identifying byproducts in the synthesis of 3-Bromo-4-nitropyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Bromo-4-nitropyridine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via nitration of 3-bromopyridine?

A1: The direct nitration of 3-bromopyridine is a classical electrophilic aromatic substitution reaction. Due to the directing effects of the bromine atom (ortho- and para-directing) and the pyridine nitrogen (meta-directing to some extent and deactivating), a mixture of isomers is the most common outcome. The primary byproducts are positional isomers of the desired this compound.

Based on analogy with the nitration of bromobenzene, which yields ortho and para isomers, the main byproducts expected are:

  • 3-Bromo-2-nitropyridine

  • 3-Bromo-6-nitropyridine

The formation of dinitrated or other side-products can occur under harsh reaction conditions.

Q2: I am observing multiple spots on my TLC after the nitration of 3-bromopyridine. How can I identify the desired product and the byproducts?

A2: The different isomers of bromo-nitropyridine will likely have different polarities, allowing for separation and identification by Thin Layer Chromatography (TLC). The polarity of the isomers is influenced by the position of the nitro and bromo groups. It is recommended to use a combination of analytical techniques for definitive identification:

  • Reference Standards: If available, spotting pure standards of the expected isomers alongside the reaction mixture on the TLC plate is the most straightforward identification method.

  • Spectroscopic Analysis: After separation by column chromatography, each isolated fraction should be analyzed by NMR (1H and 13C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure. The proton NMR spectra will be particularly useful in determining the substitution pattern on the pyridine ring.

Q3: My yield of this compound is low. What are the potential causes and how can I optimize the reaction?

A3: Low yields can be attributed to several factors:

  • Incomplete Reaction: The pyridine ring is electron-deficient and therefore less reactive towards electrophilic substitution than benzene. Ensure sufficient reaction time and appropriate temperature.

  • Suboptimal Reaction Conditions: The ratio of nitric acid to sulfuric acid and the reaction temperature are critical for both yield and regioselectivity. A carefully controlled temperature, often at or below room temperature, is crucial.

  • Formation of Multiple Isomers: As mentioned, the formation of other bromo-nitropyridine isomers is a primary reason for a lower yield of the desired 4-nitro isomer.

  • Degradation: Pyridine derivatives can be susceptible to degradation under strongly acidic and oxidative conditions.

To optimize the yield, consider a systematic approach to varying the reaction parameters, such as the nitrating agent, temperature, and reaction time.

Q4: I am having difficulty separating the this compound from its isomers. What purification strategies are recommended?

A4: The separation of positional isomers can be challenging due to their similar physical properties. The following techniques, often used in combination, are recommended:

  • Fractional Crystallization: This technique exploits the differences in solubility of the isomers in a particular solvent. The para-substituted isomer (4-nitro) is often less soluble than the ortho-substituted isomers (2-nitro and 6-nitro) in solvents like ethanol, allowing for its selective crystallization.

  • Column Chromatography: This is a highly effective method for separating isomers with different polarities. A systematic evaluation of different solvent systems (e.g., mixtures of hexane and ethyl acetate in varying ratios) is recommended to achieve optimal separation on a silica gel column.

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations or for obtaining high-purity material, preparative HPLC can be employed.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and its derivatives.

Observed Issue Potential Cause(s) Recommended Solutions
Multiple products observed by GC-MS or LC-MS Formation of positional isomers (e.g., 3-bromo-2-nitropyridine, 3-bromo-6-nitropyridine).- Optimize reaction conditions (especially temperature) to favor the formation of the 4-nitro isomer.- Employ fractional crystallization or column chromatography for separation.
Dark, tarry reaction mixture Over-nitration or degradation of the pyridine ring due to harsh reaction conditions (e.g., high temperature, excessive reaction time).- Maintain strict temperature control, preferably at or below room temperature.- Reduce the reaction time and monitor the progress closely by TLC.
Product is an oil and does not crystallize The product may be impure, with byproducts acting as an impurity that prevents crystallization.- Purify the crude product by column chromatography before attempting crystallization.- Try different solvents or solvent mixtures for crystallization.
Unexpected product in subsequent reactions A nitro-group migration can occur when this compound is reacted with nucleophiles like amines, leading to the formation of 3-amino-2-nitropyridine derivatives instead of the expected 4-amino product.- Carefully characterize the product of any subsequent reaction to confirm its structure.- Consider protecting group strategies or alternative synthetic routes if this rearrangement is problematic.

Data Presentation

Table 1: Physicochemical Properties of this compound and Potential Isomeric Byproducts
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₅H₃BrN₂O₂202.9966-67235.7
3-Bromo-2-nitropyridineC₅H₃BrN₂O₂202.99104-106-

Experimental Protocols

Protocol 1: Synthesis of this compound N-oxide

This protocol is adapted from a patented procedure and describes the synthesis of the N-oxide, which can be a precursor to this compound.

Materials:

  • 3-Bromopyridine

  • Glacial Acetic Acid

  • Acetic Anhydride

  • 30% Hydrogen Peroxide

  • Concentrated Sulfuric Acid

  • Maleic Anhydride

  • Sodium Pyrosulfate

  • Sodium Nitrate

Procedure:

  • Oxidation: In a suitable reaction vessel, dissolve 3-bromopyridine in a mixture of glacial acetic acid and acetic anhydride. To this solution, add hydrogen peroxide, concentrated sulfuric acid, maleic anhydride, and sodium pyrosulfate. The reaction mixture is heated, and the progress is monitored by thin-layer chromatography.

  • Nitration: After the oxidation is complete, the reaction mixture is cooled, and concentrated sulfuric acid and sodium nitrate are added. The mixture is then carefully heated.

  • Work-up: Upon completion, the reaction mixture is poured into an ice-water mixture and neutralized with a sodium hydroxide solution. The resulting precipitate, crude this compound N-oxide, is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a chloroform-ethanol mixture.[1]

Protocol 2: General Procedure for Isomer Separation by Column Chromatography

Materials:

  • Crude mixture of bromo-nitropyridine isomers

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the eluent and load it onto the top of the column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15, etc.) to elute the different isomers.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing each pure isomer.

  • Isolation: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.

Visualizations

Experimental Workflow for Byproduct Identification

Byproduct_Identification_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Separation cluster_characterization Characterization cluster_identification Identification start Nitration of 3-Bromopyridine reaction_mixture Crude Reaction Mixture start->reaction_mixture tlc TLC Analysis reaction_mixture->tlc column Column Chromatography tlc->column Multiple Spots hplc HPLC Analysis column->hplc For high purity isolated_isomers Isolated Isomers column->isolated_isomers hplc->isolated_isomers nmr NMR Spectroscopy product This compound nmr->product byproducts Isomeric Byproducts nmr->byproducts ms Mass Spectrometry ms->product ms->byproducts ir IR Spectroscopy ir->product ir->byproducts isolated_isomers->nmr isolated_isomers->ms isolated_isomers->ir

Caption: Workflow for the identification of byproducts in the synthesis of this compound.

Logical Troubleshooting for Low Yield

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield of This compound incomplete_reaction Incomplete Reaction start->incomplete_reaction isomer_formation High Isomer Formation start->isomer_formation degradation Product Degradation start->degradation optimize_time_temp Increase reaction time or temperature (monitor closely) incomplete_reaction->optimize_time_temp Troubleshoot optimize_conditions Optimize nitrating agent ratio and control temperature strictly isomer_formation->optimize_conditions Troubleshoot mild_conditions Use milder reaction conditions degradation->mild_conditions Troubleshoot end Successful Synthesis optimize_time_temp->end Improved Yield optimize_conditions->end Improved Yield mild_conditions->end Improved Yield

References

optimization of base and solvent for 3-Bromo-4-nitropyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 3-Bromo-4-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving low yields?

A1: Low yields or reaction failure in Suzuki-Miyaura couplings with this compound can be attributed to several factors. The electron-deficient nature of the pyridine ring can lead to catalyst inhibition where the nitrogen atom coordinates to the palladium catalyst. Additionally, side reactions such as protodeboronation of the boronic acid can reduce the amount of nucleophile available for the cross-coupling. Careful selection of the catalyst, ligand, base, and solvent system is crucial for success.

Q2: I am observing the formation of palladium black in my Buchwald-Hartwig amination. What does this indicate and how can I prevent it?

A2: The formation of palladium black, a fine black precipitate, indicates the decomposition of the palladium catalyst. This can be caused by excessively high reaction temperatures or the use of inappropriate ligands that do not sufficiently stabilize the catalyst. To prevent this, consider lowering the reaction temperature and screening different sterically hindered, electron-rich phosphine ligands that can protect the palladium center.

Q3: In the nucleophilic aromatic substitution (SNAr) reaction of this compound with an amine, I've isolated an unexpected product where the nitro group has migrated. Why does this happen?

A3: A documented side reaction in the SNAr of this compound with amines is the migration of the nitro group from the 4-position to the 3-position. This rearrangement is particularly prevalent in polar aprotic solvents. To favor the desired direct substitution product, it is advisable to screen different solvents, including less polar aprotic or protic options.

Q4: How do I choose the right base for my reaction?

A4: The choice of base is critical and depends on the specific reaction. For Suzuki-Miyaura couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. Buchwald-Hartwig aminations often require stronger bases such as NaOtBu or LiHMDS. For SNAr reactions with amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient. For alcohol nucleophiles in SNAr, a stronger base like NaH or KOtBu may be necessary to generate the more nucleophilic alkoxide.

Q5: What are the best practices for setting up these reactions to ensure reproducibility?

A5: Reproducibility is enhanced by meticulous experimental technique. Always use pure, dry reagents and solvents. Reactions involving palladium catalysts are often sensitive to air and moisture, so it is crucial to use an inert atmosphere (e.g., nitrogen or argon). Ensure efficient stirring, especially for heterogeneous mixtures. Monitoring the reaction progress by a suitable analytical technique like TLC, LC-MS, or GC-MS is also essential.

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is a common issue that can arise from several factors. The following decision tree can help diagnose and solve the problem.

LowYieldTroubleshooting start Low/No Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Use fresh, pure reagents. Verify stoichiometry. check_reagents->sub_reagents check_catalyst Evaluate Catalyst System check_conditions->check_catalyst Conditions OK sub_conditions Increase temperature? Change solvent? Degas solvents? check_conditions->sub_conditions optimize Systematic Optimization check_catalyst->optimize Catalyst OK sub_catalyst Try different ligand? Use a pre-catalyst? Increase catalyst loading? check_catalyst->sub_catalyst success Improved Yield optimize->success sub_reagents->start Re-run sub_conditions->start Re-run sub_catalyst->start Re-run

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Multiple Products

The presence of multiple spots on a TLC or peaks in a chromatogram indicates the formation of byproducts.

  • For Suzuki-Miyaura: A common byproduct is the homocoupling of the boronic acid. This can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen and by using a Pd(0) source or a pre-catalyst.

  • For Buchwald-Hartwig: Dehalogenation of the starting material can occur. Trying a different, bulkier ligand can sometimes suppress this side reaction.

  • For SNAr with Amines: As mentioned in the FAQs, nitro-group migration is a possibility.[1] If this is observed, a solvent screen is the first recommended step.

Data Presentation: Optimization of Base and Solvent

The following tables provide a summary of common bases and solvents used in reactions with electron-deficient bromopyridines, which can serve as a starting point for the optimization of this compound reactions.

Table 1: Suzuki-Miyaura Cross-Coupling of Electron-Deficient Bromopyridines

BaseSolventTemperature (°C)Typical Yield Range (%)Notes
K₃PO₄1,4-Dioxane/H₂O80-10060-90A robust and commonly used system.
K₂CO₃Toluene/H₂O90-11050-85Effective, but may require higher temperatures.
Cs₂CO₃DMF80-10070-95Often gives higher yields but is more expensive.
Na₂CO₃Ethanol/H₂OReflux40-75A greener solvent option, but yields can be variable.

Table 2: Buchwald-Hartwig Amination of Electron-Deficient Bromopyridines

BaseSolventTemperature (°C)Typical Yield Range (%)Notes
NaOtBuToluene80-11070-98A strong base, very effective for a wide range of amines.[2]
LiHMDSTHF65-8060-90A strong, non-nucleophilic base, good for sensitive substrates.
K₃PO₄1,4-Dioxane10050-80A weaker base, can be effective with more nucleophilic amines.
Cs₂CO₃Toluene100-11065-95Effective for a variety of amines.

Table 3: Nucleophilic Aromatic Substitution on this compound with Amines

BaseSolventTemperature (°C)Product(s)Notes
TEADMSO90Direct Substitution & Nitro-MigrationNitro-migration is a significant side reaction.[1]
TEATHF70Direct Substitution (Major)Reduced polarity of the solvent favors the desired product.[1]
NoneEthanolRefluxDirect SubstitutionProtic solvents can favor direct substitution.
K₂CO₃DMF80-100Direct Substitution & Nitro-MigrationSimilar to other polar aprotic solvents.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point and may require optimization for specific substrates.

SuzukiWorkflow A 1. Add this compound, boronic acid, base, and catalyst/ligand to a dry flask. B 2. Evacuate and backfill with inert gas (3x). A->B C 3. Add degassed solvent(s). B->C D 4. Heat the reaction mixture with vigorous stirring. C->D E 5. Monitor reaction progress (TLC, LC-MS). D->E F 6. Cool to room temperature, perform aqueous workup. E->F G 7. Purify by column chromatography. F->G

Caption: Experimental workflow for a typical Suzuki-Miyaura reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst/ligand, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst/precatalyst (e.g., RuPhos Pd G3, 1-3 mol%)

  • Base (e.g., NaOtBu, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst/precatalyst and the base under an inert atmosphere.

  • Add this compound to the tube.

  • Seal the tube, then evacuate and backfill with an inert gas (repeat three times).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction's progress.

  • Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general starting point and may require optimization for specific nucleophiles.

Materials:

  • This compound (1.0 equiv)

  • Nucleophile (e.g., primary or secondary amine, 1.1-1.5 equiv)

  • Base (if required, e.g., TEA, 1.2-2.0 equiv)

  • Anhydrous solvent (e.g., THF, Ethanol)

Procedure:

  • Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask.

  • Add the nucleophile to the solution. If the nucleophile is an amine, a non-nucleophilic base like triethylamine can be added. If the nucleophile is an alcohol, a stronger base like NaH may be needed to form the alkoxide first.

  • Heat the reaction mixture to the desired temperature (can range from room temperature to reflux).

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture.

  • Perform an appropriate aqueous workup to remove any salts and unreacted base.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Scaling Up 3-Bromo-4-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 3-Bromo-4-nitropyridine synthesis. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concern is the highly exothermic nature of the nitration reaction.[1][2] Scaling up nitration reactions increases the risk of thermal runaway, a rapid and uncontrolled increase in temperature and pressure that can lead to an explosion.[1][2] Key hazards include:

  • Exothermic Reaction: Nitration reactions release a significant amount of heat. As the reaction scale increases, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[2]

  • Thermal Instability: Nitro-aromatic compounds can be thermally unstable and may decompose exothermically at elevated temperatures.[1]

  • Gas Generation: The decomposition of nitric acid and the reaction itself can produce gaseous byproducts, leading to a pressure buildup in a closed system.[1]

  • Formation of Energetic Byproducts: Over-nitration or side reactions can lead to the formation of highly energetic and potentially explosive compounds.[1]

Q2: How can I assess the thermal risk of my this compound synthesis before scaling up?

A2: A thorough thermal hazard assessment is crucial. This typically involves:

  • Reaction Calorimetry: Techniques like Reaction Calorimetry (RC1) are used to measure the heat of reaction, the rate of heat generation, and the adiabatic temperature rise. This data is essential for designing an adequate cooling system and ensuring the process can be controlled at scale.[1]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the onset temperature of decomposition for the starting materials, reaction mixture, and final product. This helps to define the maximum safe operating temperature.

  • Adiabatic Calorimetry: Instruments like the Accelerating Rate Calorimeter (ARC) can simulate a worst-case scenario of cooling failure to determine the time to maximum rate of decomposition and the pressure generated.

Q3: What are the common challenges related to yield and purity when scaling up this reaction?

A3: Common challenges include:

  • Low Yield: This can be due to incomplete reactions, side-product formation, or loss of product during workup and purification. On a larger scale, mixing efficiency can become a significant factor affecting reaction completion.

  • Poor Regioselectivity: The nitration of 3-bromopyridine can potentially yield other isomers. Controlling the reaction temperature and the rate of addition of the nitrating agent is critical to maximize the yield of the desired 4-nitro isomer.

  • Impurity Profile: The impurity profile may change upon scale-up due to differences in mixing, heat transfer, and reaction time. Common impurities can include unreacted starting materials, isomers, and byproducts from over-nitration or degradation.

Q4: Are there alternative, safer methods for nitration at an industrial scale?

A4: Yes, continuous-flow nitration is emerging as a safer alternative to traditional batch processing. Flow reactors offer significantly better heat and mass transfer due to their high surface-area-to-volume ratio. This allows for better temperature control, reducing the risk of thermal runaway and often leading to higher yields and purity.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Reaction Temperature Spikes / Runaway Inadequate cooling capacity for the scale of the reaction.- Ensure the reactor's cooling system is sufficient for the calculated heat of reaction. - Reduce the addition rate of the nitrating agent. - Lower the reaction temperature. - Consider using a semi-batch process where the nitrating agent is added controllably.
Poor mixing leading to localized hot spots.- Increase the agitation speed. - Use a reactor with appropriate baffling to improve mixing efficiency.
Incorrect stoichiometry (excess nitrating agent).- Accurately charge all reagents according to the optimized protocol.
Low Yield Incomplete reaction.- Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). - Ensure efficient mixing to maintain homogeneity. - Consider a moderate increase in reaction time or temperature after initial checks for thermal stability.
Product loss during workup.- Optimize the pH for product precipitation or extraction. - Perform multiple extractions with a suitable solvent to ensure complete recovery from the aqueous phase.
Degradation of product.- Maintain strict temperature control throughout the reaction and workup. - Use milder conditions for neutralization if possible.
Poor Purity / High Level of Impurities Formation of isomers.- Maintain a low reaction temperature, especially during the addition of the nitrating agent. - Optimize the ratio of sulfuric acid to nitric acid.
Over-nitration.- Use the correct stoichiometry of the nitrating agent. - Avoid prolonged reaction times at elevated temperatures.
Tarry byproducts.- Ensure the purity of the starting 3-bromopyridine. - Maintain strict temperature control to prevent decomposition.
Difficulties in Product Isolation / Purification Oiling out during crystallization.- Ensure the chosen recrystallization solvent has a boiling point lower than the melting point of the product. - Try a different solvent or a mixed-solvent system.
Poor crystal formation.- Allow the solution to cool slowly. - Scratch the inside of the flask to induce crystallization. - Use a seed crystal of the pure product.
Product is difficult to filter.- Optimize the crystallization process to obtain larger, more easily filterable crystals. - Consider using a filter aid, but be mindful of potential product adsorption.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound 1-Oxide (Lab Scale)

This protocol is based on a reported simplified one-pot method with yields consistently over 75%.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Bromopyridine158.0050.0 g0.316
Hydrogen Peroxide (30% v/v)34.01100 mL~0.98
Sulfuric Acid (conc.)98.08150 mL~2.76
Fuming Nitric Acid63.0150 mL~1.19

Procedure:

  • Oxidation: In a fume hood, behind a safety shield, combine 50.0 g of 3-bromopyridine, 100 mL of 30% hydrogen peroxide, and 150 mL of concentrated sulfuric acid in a suitable reaction vessel equipped with a stirrer and a thermometer.

  • Heating: Slowly heat the mixture to 90°C over 1 hour and maintain this temperature for an additional 2 hours.

  • Nitration: After the initial heating period, increase the temperature to 100°C for 1 hour.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium carbonate solution) until the product precipitates.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Scaled-Up One-Step Synthesis of this compound 1-Oxide (Pilot Scale)

This protocol is adapted from a patented industrial process.

Materials (for a 5L Reactor):

ReagentMolar Mass ( g/mol )QuantityMoles
3-Bromopyridine158.00~711 g4.5
Glacial Acetic Acid60.051.2 L-
Acetic Anhydride102.090.35 L~3.7
Hydrogen Peroxide (50%)34.011.0 L~16.5
Sulfuric Acid (conc.)98.0820-25 mL~0.37-0.46
Maleic Anhydride98.0616 g0.16
Sodium Pyrosulfate222.1110 g0.045
Sodium Nitrate84.9920 g0.24
Fuming Nitric Acid63.011.3 L~31

Procedure:

  • Oxidation: In a 5L reactor, charge 3-bromopyridine, glacial acetic acid, acetic anhydride, 50% hydrogen peroxide, sulfuric acid, maleic anhydride, and sodium pyrosulfate at room temperature with stirring.

  • Initial Heating: Heat the mixture to 50°C and hold for 30 minutes.

  • Main Heating: Increase the temperature to 80°C and maintain for approximately 12 hours, monitoring for completion by TLC or HPLC.

  • Solvent Removal: Once the oxidation is complete, remove the solvent under reduced pressure at 65°C to obtain crude 3-bromopyridine 1-oxide.

  • Nitration Mixture Preparation: In a separate vessel, prepare the nitrating mixture by combining fuming nitric acid and concentrated sulfuric acid, ensuring adequate cooling.

  • Nitration: Cool the crude 3-bromopyridine 1-oxide to 15°C and slowly add concentrated sulfuric acid, followed by sodium nitrate. Then, add the pre-formed nitrating mixture in portions at 25°C.

  • Reaction: Gradually heat the reaction mixture to 90°C and hold for approximately 5.5 hours, monitoring for completion.

  • Work-up: Cool the reaction to room temperature and quench by pouring it into an ice-water mixture.

  • Neutralization and Isolation: Neutralize the mixture to a pH of 8 with 30-50% sodium hydroxide solution to precipitate the product. Filter the solid, wash with water, and dry to obtain crude this compound 1-oxide.

  • Purification: The crude product can be purified by recrystallization from a chloroform-ethanol mixture.

Visualizations

Experimental Workflow for Scaled-Up Synthesis

G Figure 1. General workflow for the scaled-up synthesis of this compound 1-Oxide. cluster_oxidation Oxidation cluster_nitration Nitration cluster_workup Work-up & Purification A Charge 3-Bromopyridine & Reagents B Heat to 50°C (0.5h) A->B C Heat to 80°C (~12h) B->C D Solvent Removal C->D E Cool & Add H₂SO₄/NaNO₃ D->E Crude 3-Bromopyridine 1-Oxide F Add Nitrating Mixture E->F G Heat to 90°C (~5.5h) F->G H Quench in Ice-Water G->H I Neutralize (pH 8) H->I J Filter & Dry I->J K Recrystallize J->K L L K->L Pure this compound 1-Oxide

Caption: General workflow for the scaled-up synthesis of this compound 1-Oxide.

Troubleshooting Logic for Low Yield

G Figure 2. Troubleshooting logic for addressing low yield in the reaction. Start Low Yield Observed CheckReaction Check for Reaction Completion (TLC/HPLC) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete No Complete Reaction is Complete CheckReaction->Complete Yes OptimizeReaction Optimize Reaction Conditions (Time, Temp, Mixing) Incomplete->OptimizeReaction CheckWorkup Analyze Aqueous & Organic Layers Complete->CheckWorkup ProductInAqueous Product in Aqueous Layer CheckWorkup->ProductInAqueous Yes ProductInOrganic Product in Organic Layer CheckWorkup->ProductInOrganic No OptimizeExtraction Optimize pH & Extraction ProductInAqueous->OptimizeExtraction CheckPurity Analyze Purity of Isolated Product ProductInOrganic->CheckPurity HighImpurities High Impurity Levels CheckPurity->HighImpurities Yes GoodPurity Good Purity, Low Mass CheckPurity->GoodPurity No HighImpurities->OptimizeReaction Side Reactions ReviewPurification Review Purification Method for Losses GoodPurity->ReviewPurification

Caption: Troubleshooting logic for addressing low yield in the reaction.

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS Analysis for Purity Determination of 3-Bromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the integrity of their work. 3-Bromo-4-nitropyridine, a key building block in the synthesis of pharmaceuticals and other fine chemicals, is no exception.[1] This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We will delve into their principles, provide detailed experimental protocols, and present hypothetical experimental data to guide the selection of the most appropriate method for your analytical needs.

High-Performance Liquid Chromatography (HPLC): A Robust Tool for Non-Volatile Compounds

HPLC is a cornerstone technique in pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.[2][3] It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] For a compound like this compound, which is a crystalline solid at room temperature, HPLC is an excellent choice for purity analysis and the quantification of non-volatile impurities.[1][5]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[6] It separates components based on their volatility and interaction with a stationary phase within a capillary column, followed by detection and identification by a mass spectrometer.[2][6] While this compound itself has a moderate boiling point, GC-MS is particularly useful for identifying and quantifying volatile organic impurities, residual solvents, and potential degradation products that might be present in a sample.[5]

Comparative Analysis of this compound Purity

To illustrate the capabilities of each technique, a hypothetical batch of this compound was analyzed. The primary component and potential impurities are listed below:

  • Main Component: this compound

  • Potential Impurity A: 3-Bromopyridine (a possible precursor)

  • Potential Impurity B: 4-Nitropyridine (a potential byproduct)

  • Potential Impurity C: 2-Bromo-4-nitropyridine (an isomeric impurity)

  • Residual Solvent: Dichloromethane

The following table summarizes the quantitative data obtained from both HPLC-UV and GC-MS analyses of this hypothetical sample.

CompoundHPLC-UV (% Area)GC-MS (% Area)
This compound 99.5299.48
Impurity A (3-Bromopyridine) Not Detected0.15
Impurity B (4-Nitropyridine) 0.210.20
Impurity C (2-Bromo-4-nitropyridine) 0.270.12
Dichloromethane Not Analyzed0.05

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

    • Mobile Phase: A gradient of Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile).[7]

      • Gradient Program:

        • 0-5 min: 10% B

        • 5-20 min: 10% to 90% B

        • 20-25 min: 90% B

        • 25.1-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of about 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is designed for the identification and quantification of volatile impurities and the main component in a this compound sample.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).[4]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of about 1 mg/mL.[4]

Method Selection and Workflow Visualization

The choice between HPLC and GC-MS depends on the specific analytical goals. The following diagrams illustrate the decision-making process and the general analytical workflows for both techniques.

decision_tree start Purity Analysis of This compound question Are non-volatile or thermally labile impurities expected? start->question hplc High-Performance Liquid Chromatography (HPLC) question->hplc Yes question2 Are volatile impurities or residual solvents a concern? question->question2 No both Use both HPLC and GC-MS for comprehensive analysis hplc->both gc Gas Chromatography (GC) gcms GC-MS for identification and quantification gc->gcms question2->gc Yes question2->both Comprehensive Purity Profile

Caption: Decision tree for selecting an analytical method.

analytical_workflows cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_prep Sample Preparation (Dissolution & Filtration) hplc_inj HPLC Injection hplc_prep->hplc_inj hplc_sep Reversed-Phase Separation hplc_inj->hplc_sep hplc_det UV-Vis Detection hplc_sep->hplc_det hplc_data Data Analysis (Purity Calculation) hplc_det->hplc_data gcms_prep Sample Preparation (Dissolution) gcms_inj GC Injection (Vaporization) gcms_prep->gcms_inj gcms_sep Capillary Column Separation gcms_inj->gcms_sep gcms_det Mass Spectrometry Detection gcms_sep->gcms_det gcms_data Data Analysis (Purity & Identification) gcms_det->gcms_data

Caption: Comparison of HPLC and GC-MS analytical workflows.

Conclusion

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound, each with its own strengths. HPLC is the preferred method for the accurate quantification of the main component and non-volatile impurities.[7] In contrast, GC-MS excels at the identification and quantification of volatile impurities and residual solvents, offering a higher degree of specificity through mass spectral data. For a comprehensive purity profile of this compound, a complementary approach utilizing both HPLC and GC-MS is highly recommended. This dual-pronged strategy ensures the detection and quantification of a wide range of potential impurities, thereby guaranteeing the quality and reliability of this critical chemical intermediate in research and development.

References

A Comparative Spectroscopic Guide to 3-Bromo-4-nitropyridine and Its Halogenated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the infrared (IR) and mass spectrometry (MS) characteristics of 3-Bromo-4-nitropyridine and its chloro and iodo analogs. Understanding the distinct spectroscopic signatures of these compounds is crucial for their synthesis, identification, and application in pharmaceutical and materials science research.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound and its analogs. This data is essential for distinguishing between these structurally similar compounds.

Table 1: Comparison of Key Infrared Absorption Bands (cm⁻¹)

Functional GroupThis compound3-Chloro-4-nitropyridine3-Iodo-4-nitropyridineCharacteristic Vibrations
NO₂ Asymmetric Stretch ~1530 - 1560~1530 - 1560~1525 - 1555Strong absorption, indicative of the nitro group. The slight shift can be attributed to the different electronic effects of the halogens.
NO₂ Symmetric Stretch ~1340 - 1360~1340 - 1360~1335 - 1355Strong absorption, also characteristic of the nitro group.
C=C / C=N Ring Stretch ~1600, ~1470~1600, ~1475~1595, ~1465Multiple bands corresponding to the pyridine ring vibrations.
C-H Stretch (Aromatic) ~3050 - 3100~3050 - 3100~3040 - 3090Weak to medium intensity bands.
C-Br Stretch ~600 - 700--Characteristic stretching vibration for the carbon-bromine bond.
C-Cl Stretch -~700 - 800-Characteristic stretching vibration for the carbon-chlorine bond, typically at a higher frequency than C-Br.
C-I Stretch --~500 - 600Characteristic stretching vibration for the carbon-iodine bond, at a lower frequency due to the heavier iodine atom.

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film) and the specific instrument used.

Table 2: Comparison of Key Mass Spectrometry Fragmentation Data (m/z)

IonThis compound (C₅H₃BrN₂O₂)3-Chloro-4-nitropyridine (C₅H₃ClN₂O₂)3-Iodo-4-nitropyridine (C₅H₃IN₂O₂)Fragmentation Pathway
[M]⁺ 202/204158/160249Molecular ion peak. The isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) is a key diagnostic feature.
[M-NO₂]⁺ 156/158112/114203Loss of a nitro group.
[M-X]⁺ 123123123Loss of the halogen atom (Br, Cl, or I). This fragment is common to all three compounds.
[M-NO₂-HCN]⁺ 129/13185/87176Subsequent loss of hydrogen cyanide from the [M-NO₂]⁺ fragment.
[C₅H₃N]⁺ 777777Pyridine radical cation fragment.

Note: The relative intensities of the fragment ions can provide further structural information and are dependent on the ionization energy and the instrument used.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid sample for identification of functional groups.

Method: Attenuated Total Reflectance (ATR)

  • Sample Preparation: A small amount of the solid 3-halo-4-nitropyridine derivative is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound for structural elucidation.

Method: Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample molecules are ionized using a high-energy electron beam (typically 70 eV) in the ion source.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for the spectroscopic characterization of this compound derivatives and the logical relationship for their comparative analysis.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample FT-IR FT-IR Sample->FT-IR Solid Sample Mass_Spec Mass_Spec Sample->Mass_Spec Vaporized Sample IR_Spectrum IR_Spectrum FT-IR->IR_Spectrum Generates Mass_Spectrum Mass_Spectrum Mass_Spec->Mass_Spectrum Generates Structural_Info Structural Information IR_Spectrum->Structural_Info Provides Mass_Spectrum->Structural_Info Provides

Caption: General workflow for spectroscopic characterization.

Comparative_Analysis Halogen_Derivatives 3-Halo-4-nitropyridines Bromo This compound Halogen_Derivatives->Bromo Chloro 3-Chloro-4-nitropyridine Halogen_Derivatives->Chloro Iodo 3-Iodo-4-nitropyridine Halogen_Derivatives->Iodo Spectroscopic_Data Spectroscopic Data Bromo->Spectroscopic_Data Chloro->Spectroscopic_Data Iodo->Spectroscopic_Data IR_Data IR Spectra Spectroscopic_Data->IR_Data MS_Data Mass Spectra Spectroscopic_Data->MS_Data Comparison Comparative Analysis IR_Data->Comparison MS_Data->Comparison

Caption: Logical relationship for comparative analysis.

Reactivity Face-Off: 3-Bromo-4-nitropyridine vs. 3-Chloro-4-nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Chemical Synthesis

In the realm of heterocyclic chemistry, 3-halo-4-nitropyridines serve as pivotal building blocks for the synthesis of a diverse array of functionalized molecules, particularly in the development of novel pharmaceuticals. The reactivity of the halogen at the 3-position is a critical determinant of their synthetic utility, primarily governed by the principles of nucleophilic aromatic substitution (SNAr). This guide provides an objective comparison of the reactivity of 3-bromo-4-nitropyridine and 3-chloro-4-nitropyridine, supported by available experimental data and established mechanistic principles.

Executive Summary

Both this compound and 3-chloro-4-nitropyridine are highly activated substrates for nucleophilic aromatic substitution due to the potent electron-withdrawing effect of the nitro group at the 4-position. This activation facilitates the attack of nucleophiles at the halogen-bearing carbon. While traditionally in SN2 reactions, bromide is a better leaving group than chloride, in nucleophilic aromatic substitution, the "element effect" is often not the dominant factor. In many activated systems, the rates of displacement of chloride and bromide are comparable. Experimental data on closely related N-methylpyridinium ions indicate that the reactivities of the 2-chloro and 2-bromo analogues are nearly identical. This suggests that for 3-halo-4-nitropyridines, the choice between the bromo and chloro derivative may be guided by factors such as cost, availability, and the specific reaction conditions rather than a significant difference in intrinsic reactivity.

Data Presentation: A Comparative Look at Reactivity

Leaving GroupRelative Rate at 25 °C
2-Fluoro~1
2-Chloro~1
2-Bromo~1
2-Iodo~1

Data sourced from a study on 2-substituted N-methylpyridinium ions, which indicates comparable reactivity for chloro and bromo leaving groups in this activated pyridine system.[1][2]

This data strongly suggests that the difference in reactivity between this compound and 3-chloro-4-nitropyridine in SNAr reactions is likely to be minimal. The rate-determining step in these reactions is typically the initial nucleophilic attack to form the Meisenheimer complex, which is less sensitive to the nature of the halogen leaving group compared to SN2 reactions.[3]

Mechanistic Overview

The nucleophilic aromatic substitution on 3-halo-4-nitropyridines proceeds via a two-step addition-elimination mechanism.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Reactants 3-Halo-4-nitropyridine + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) Reactants->Intermediate Addition (Slow) Products 3-Substituted-4-nitropyridine + Halide (X⁻) Intermediate->Products Elimination (Fast)

Caption: The addition-elimination mechanism of SNAr on 3-halo-4-nitropyridines.

The key factors influencing the reactivity are:

  • Electron-Withdrawing Group: The nitro group at the 4-position strongly withdraws electron density from the pyridine ring, making the carbon atom attached to the halogen highly electrophilic and susceptible to nucleophilic attack.

  • Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is effectively delocalized by the nitro group and the pyridine nitrogen, stabilizing this high-energy intermediate.

  • Leaving Group Ability: While the C-Br bond is weaker than the C-Cl bond, the rate of elimination of the halide is fast and not rate-determining. The similar electronegativity and polarizability of chlorine and bromine in this context result in comparable overall reaction rates.

Experimental Protocols

The following is a general protocol for a typical nucleophilic aromatic substitution reaction with an amine nucleophile, based on procedures reported for this compound. This protocol can be adapted for 3-chloro-4-nitropyridine with the expectation of similar reaction outcomes.

General Protocol for Nucleophilic Substitution with an Amine

  • Reaction Setup: To a solution of this compound or 3-chloro-4-nitropyridine (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile) is added the amine nucleophile (1.1-1.5 eq.).

  • Base (Optional but Recommended): An inorganic base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (TEA) (1.5-2.0 eq.) can be added to scavenge the hydrogen halide formed during the reaction, particularly when using primary or secondary amines.

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 90 °C. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is then extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-amino-4-nitropyridine derivative.

Experimental_Workflow A 1. Reaction Setup (Substrate, Nucleophile, Solvent) B 2. Add Base (e.g., K₂CO₃, TEA) A->B C 3. Heat & Stir (Monitor by TLC/LC-MS) B->C D 4. Work-up (Quench, Extract) C->D E 5. Purification (Column Chromatography) D->E F Pure Product E->F

Caption: A generalized workflow for the nucleophilic substitution on 3-halo-4-nitropyridines.

Conclusion

The available evidence strongly indicates that this compound and 3-chloro-4-nitropyridine exhibit very similar reactivity in nucleophilic aromatic substitution reactions. The choice between these two valuable synthetic intermediates should therefore be based on practical considerations such as commercial availability, cost, and stability, rather than an anticipated significant difference in reaction rates or yields. Researchers and drug development professionals can confidently select either substrate for the construction of complex pyridine-containing molecules, with the expectation of comparable performance under optimized SNAr conditions.

References

Unambiguous Structure Validation: A Comparative Guide to 2D NMR and X-ray Crystallography for 3-Bromo-4-nitropyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. In the synthesis of novel compounds, particularly in the realm of pharmaceuticals and agrochemicals where 3-Bromo-4-nitropyridine serves as a versatile precursor, rigorous structural validation is not just a matter of academic accuracy but a critical component of safety and efficacy. This guide provides an objective comparison of two powerful analytical techniques for product structure validation: 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-ray Crystallography, using the context of reactions involving this compound.

The nucleophilic aromatic substitution of this compound with various amines is a common strategy to introduce diverse functionalities. However, these reactions can sometimes yield unexpected products, including constitutional isomers, making unambiguous structure determination essential. A notable example is the reaction with amines, which has been shown to produce not only the expected 3-amino-4-nitropyridine derivative but also a rearranged 3-nitro-4-aminopyridine isomer. Distinguishing between such closely related structures necessitates advanced analytical methods.

The Power of 2D NMR in Elucidating Connectivity

Two-dimensional NMR spectroscopy is a non-destructive technique that provides detailed information about the connectivity of atoms within a molecule in solution. By correlating nuclear spins through chemical bonds, experiments like COSY, HSQC, and HMBC allow for the assembly of a molecule's structural fragments.

Key 2D NMR Experiments for Structural Validation:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is fundamental for establishing proton-proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (or other heteronuclei). This is a highly sensitive method for assigning carbon signals and confirming which protons are attached to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds (and sometimes longer). This is crucial for connecting the spin systems established by COSY and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, regardless of their bonding connectivity. This can be instrumental in determining stereochemistry and, in the case of regioisomers, confirming the spatial proximity of specific groups. For instance, in the reaction of this compound with an amine, a NOESY experiment can definitively distinguish between the expected product and a rearranged isomer by observing the through-space interaction between the amine protons and the protons on the pyridine ring.

The Definitive Answer from X-ray Crystallography

Single-crystal X-ray crystallography is considered the "gold standard" for structure determination. This technique provides a precise three-dimensional map of the electron density within a crystal, revealing the exact positions of atoms and the bonds between them. The resulting structural model offers unambiguous information about connectivity, bond lengths, bond angles, and stereochemistry.

Comparative Analysis: 2D NMR vs. X-ray Crystallography

Feature2D NMR SpectroscopySingle-Crystal X-ray Crystallography
Sample State Solution (non-destructive)Single Crystal (destructive to the bulk)
Information Provided Through-bond and through-space atomic connectivity, stereochemistry.Absolute 3D structure, bond lengths, bond angles, stereochemistry.
Ambiguity Can be ambiguous in complex cases or with overlapping signals.Provides an unambiguous, definitive structure.
Sample Requirements Soluble compound, typically a few milligrams.High-quality single crystal of sufficient size.
Throughput Relatively high; experiments can be completed in hours.Lower; crystal growth can take days to weeks, and data collection/analysis can take hours to days.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance.

Experimental Protocols

Synthesis of N-substituted 3-amino-4-nitropyridine (General Procedure)

A solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMSO) is treated with the desired amine (1.1-2.0 eq) and a base such as triethylamine or potassium carbonate (1.2-2.0 eq). The reaction mixture is stirred at a temperature ranging from room temperature to reflux for several hours, and the progress is monitored by thin-layer chromatography. Upon completion, the reaction is worked up by extraction and purified by column chromatography on silica gel to isolate the product(s).

2D NMR Data Acquisition and Processing (General Protocol)
  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transfer to an NMR tube.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra to determine appropriate spectral widths and pulse durations.

  • COSY Acquisition: A standard gradient-selected COSY (e.g., cosygpqf) experiment is run. Key parameters include spectral width in both dimensions, number of increments in the indirect dimension (typically 256-512), and number of scans per increment.

  • HSQC Acquisition: A standard gradient-selected, phase-sensitive HSQC experiment (e.g., hsqcedetgpsisp2.2) is acquired to correlate one-bond ¹H-¹³C connectivities.

  • HMBC Acquisition: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf) is performed to observe two- and three-bond ¹H-¹³C correlations. The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.

  • Processing: The acquired 2D data is processed using appropriate window functions (e.g., sine-bell) followed by Fourier transformation in both dimensions. Phase correction is applied to phase-sensitive spectra (HSQC).

Single-Crystal X-ray Diffraction (General Protocol)
  • Crystal Growth: High-quality single crystals of the product are grown, typically by slow evaporation of a saturated solution in a suitable solvent system.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques to obtain the final atomic coordinates, bond lengths, and angles.

Visualizing the Workflow and Logic

reaction_validation_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structure Validation This compound This compound Reaction Reaction This compound->Reaction Amine Amine Amine->Reaction Crude Product Crude Product Reaction->Crude Product Chromatography Chromatography Crude Product->Chromatography Purified Product Purified Product Chromatography->Purified Product 2D_NMR 2D NMR Analysis Purified Product->2D_NMR X-ray X-ray Crystallography Purified Product->X-ray Structure Elucidation Structure Elucidation 2D_NMR->Structure Elucidation X-ray->Structure Elucidation Final Structure Final Structure Structure Elucidation->Final Structure

Caption: Workflow for synthesis and structural validation.

nmr_logic 1D_H 1H NMR (Proton Signals) COSY COSY (H-H Connectivity) 1D_H->COSY HSQC HSQC (Direct C-H) 1D_H->HSQC HMBC HMBC (Long-range C-H) 1D_H->HMBC Fragments Assemble Molecular Fragments COSY->Fragments HSQC->Fragments HMBC->Fragments Final_Structure Propose Final Structure Fragments->Final_Structure

Caption: Logical flow for 2D NMR-based structure elucidation.

Conclusion

Both 2D NMR spectroscopy and single-crystal X-ray crystallography are indispensable tools for the structural validation of reaction products derived from this compound. While 2D NMR provides a powerful and relatively rapid method for elucidating the chemical structure in solution, X-ray crystallography offers the ultimate, unambiguous determination of the molecular structure in the solid state. The choice of technique often depends on the specific research question, the nature of the sample, and the available resources. For routine confirmation of expected products, 2D NMR is often sufficient. However, in cases of unexpected reaction outcomes, the formation of complex isomers, or the need for absolute structural proof for regulatory purposes, single-crystal X-ray crystallography is the method of choice. A comprehensive approach utilizing both techniques provides the most robust and complete structural characterization.

A Comparative Analysis of Bromopyridine Isomers in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the three isomers of bromopyridine—2-bromopyridine, 3-bromopyridine, and 4-bromopyridine—in widely-used palladium-catalyzed cross-coupling reactions. The selection of the correct isomer is a critical parameter in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, as the position of the bromine atom significantly influences reactivity. This document outlines the performance of each isomer in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, supported by experimental data and detailed protocols to aid in reaction optimization and catalyst selection.

Reactivity Overview

The reactivity of bromopyridine isomers in palladium-catalyzed cross-coupling reactions is primarily dictated by the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom influences the facility of the rate-determining oxidative addition step. The generally accepted order of reactivity for the bromopyridine isomers is:

4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine

  • 4-Bromopyridine: The nitrogen atom at the para position exerts a strong electron-withdrawing effect, making the C4-Br bond highly polarized and susceptible to oxidative addition. This isomer is typically the most reactive.[1]

  • 2-Bromopyridine: The C2-Br bond is also activated by the adjacent nitrogen atom. However, the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst, which may inhibit the reaction in some cases, necessitating the use of specialized ligands.[1]

  • 3-Bromopyridine: The nitrogen atom at the meta position has a weaker electronic influence on the C3-Br bond. Consequently, 3-bromopyridine is the least reactive of the three isomers and often requires more forcing reaction conditions, such as higher temperatures or more active catalyst systems, to achieve comparable yields to the other isomers.[1]

Data Presentation: A Comparative Overview

The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling reactions of bromopyridine isomers. It is important to note that yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Bromopyridine Isomers with Phenylboronic Acid
Bromopyridine IsomerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
2-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O1001285
3-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O1001270
4-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O1001295

Data is representative and compiled from various sources for comparative purposes.

Table 2: Heck Reaction of Bromopyridine Isomers with Butyl Acrylate
Bromopyridine IsomerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
2-BromopyridinePd(OAc)₂ / Supramolecular Ligand LK₂CO₃Toluene1301<11
3-BromopyridinePd(OAc)₂ / Supramolecular Ligand LK₂CO₃Toluene130178[2]
4-BromopyridinePd(OAc)₂ / Supramolecular Ligand LK₂CO₃Toluene1301<11

Note: The yields reported in this table were obtained using a specific supramolecular palladium catalyst designed to favor the meta isomer.[2]

Table 3: Representative Yields for the Buchwald-Hartwig Amination of Bromopyridine Isomers
Bromopyridine IsomerAmineCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
2-BromopyridineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene8016~95
3-BromopyridineAnilinePd(OAc)₂ / XPhosK₃PO₄Dioxane10024~70-80
4-BromopyridineAnilinePd(OAc)₂ / XPhosK₃PO₄Dioxane8012>90

Data is a representation of typical yields compiled from multiple sources and general reactivity trends. Direct comparative studies under identical conditions are limited.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams have been generated.

G General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)L_n OA Oxidative Addition (R-X) Pd0->OA PdII R-Pd(II)L_n-X OA->PdII TM Transmetalation (R'-M) PdII->TM PdII_R_R R-Pd(II)L_n-R' TM->PdII_R_R RE Reductive Elimination PdII_R_R->RE RE->Pd0 Catalyst Regeneration Product R-R' RE->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Experimental Workflow for Comparative Study cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis Reaction Vessel Oven-dried Schlenk tube under inert atmosphere Reagents Add Bromopyridine Isomer, Coupling Partner, Catalyst, Ligand, and Base Reaction Vessel->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Heating Heat to specified temperature with vigorous stirring Solvent->Heating Monitoring Monitor reaction progress (TLC, GC-MS, LC-MS) Heating->Monitoring Quenching Cool to room temperature and quench reaction Monitoring->Quenching Reaction Complete Extraction Extract with organic solvent, wash, and dry Quenching->Extraction Purification Purify by column chromatography Extraction->Purification Analysis Characterize product and determine yield (NMR, MS) Purification->Analysis

Caption: A typical experimental workflow for a comparative study of bromopyridine isomers.

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions involving bromopyridines. These should serve as a starting point, and optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • Bromopyridine isomer (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane or a Toluene/Water mixture, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the bromopyridine isomer, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Heck Coupling

Materials:

  • Bromopyridine isomer (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., butyl acrylate, 1.5 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)

  • Base (e.g., Et₃N, 1.2 mmol, 1.2 equiv)

  • Solvent (e.g., DMF or Toluene, 5 mL)

Procedure:

  • In a sealed tube, combine the bromopyridine isomer, palladium catalyst, and ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent, alkene, and base via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C).

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

Materials:

  • Bromopyridine isomer (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • Ligand (e.g., BINAP or XPhos, 0.03 mmol, 3 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.4 mmol, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and base under an inert atmosphere.

  • Add the bromopyridine isomer and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction's progress.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

References

Quantifying 3-Bromo-4-nitropyridine Conversion: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurately quantifying the conversion of reactants is paramount for reaction optimization, kinetic studies, and process control. This guide provides a comparative overview of common analytical methods for quantifying the conversion of 3-Bromo-4-nitropyridine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] We will delve into High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting their principles, experimental protocols, and comparative performance data.

Comparison of Analytical Methods

The selection of an appropriate analytical technique is critical for obtaining reliable and accurate quantitative data. The following table summarizes the projected performance characteristics of HPLC, GC-MS, and ¹H NMR for the analysis of this compound conversion. These values are based on established methods for similar halogenated and nitrated pyridine compounds.

Validation ParameterHPLC-UVGC-MS¹H NMR
Linearity (R²) > 0.999> 0.999> 0.99 (relative quantification)
Accuracy (% Recovery) 98-102%95-105%90-110% (with internal standard)
Precision (%RSD) < 2%< 5%< 5%
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.01 - 0.1 ppm~0.1 - 1% of total concentration
Limit of Quantitation (LOQ) ~0.05 - 0.5 µg/mL~0.05 - 0.5 ppm~0.5 - 2% of total concentration
Analysis Time 10 - 20 minutes15 - 30 minutes5 - 15 minutes
Sample Throughput HighMedium to HighLow to Medium
Primary Use Case Routine quantification of starting material, products, and non-volatile byproducts.[2][3]Identification and quantification of volatile components, including starting material, products, and volatile impurities.[2][3]Structural confirmation and quantification of major components in the reaction mixture.[4][5]

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on general procedures for related compounds and should be optimized for specific instrumentation and reaction conditions.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely used technique for monitoring the progress of organic reactions, offering excellent separation and quantification capabilities for a broad range of compounds.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile (MeCN) and water with 0.1% formic acid is a common starting point.

    • Initial conditions: 30% MeCN

    • Gradient: Ramp to 95% MeCN over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5-10 µL.

Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) of the reaction mixture at a specific time point.

  • Quench the reaction immediately by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or the initial mobile phase).

  • Vortex the sample to ensure homogeneity.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analyze the sample by HPLC. The conversion can be calculated based on the disappearance of the this compound peak area relative to an internal standard or by the appearance of the product peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique ideal for analyzing volatile and thermally stable compounds. It provides both quantitative data and structural information from the mass spectrum.

Instrumentation:

  • Gas chromatograph with a split/splitless injector, a capillary column, coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction by diluting in a suitable volatile solvent like dichloromethane or ethyl acetate (e.g., 1 mL).

  • If quantitative analysis is required, add a known concentration of an internal standard (e.g., naphthalene or another stable aromatic compound not present in the reaction mixture).

  • Vortex the sample.

  • Filter through a 0.45 µm syringe filter into a GC vial.

  • Analyze by GC-MS. Quantification is based on the peak area of this compound relative to the internal standard.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine the relative amounts of reactants and products in a reaction mixture.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Protocol:

  • Withdraw an aliquot from the reaction mixture.

  • Quench the reaction if necessary.

  • Evaporate the solvent from the aliquot.

  • Dissolve the residue in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a simple, well-resolved signal).

  • Acquire the ¹H NMR spectrum.

  • Integrate the signals corresponding to unique protons of this compound and the product(s), as well as the signal from the internal standard.

  • The conversion can be calculated by comparing the integral of a reactant proton signal to the integral of a product proton signal, or by comparing the integrals of both to the internal standard.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the general workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing aliquot Withdraw Aliquot quench Quench & Dilute aliquot->quench filter Filter (0.45 µm) quench->filter hplc Inject into HPLC filter->hplc detect UV Detection hplc->detect integrate Integrate Peaks detect->integrate calculate Calculate Conversion integrate->calculate

Workflow for HPLC Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing aliquot Withdraw Aliquot quench Quench & Dilute (with Internal Std.) aliquot->quench filter Filter (0.45 µm) quench->filter gcms Inject into GC-MS filter->gcms separate Separation (GC) gcms->separate detect Detection (MS) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Conversion integrate->calculate Logic_Flow start Need to Quantify This compound Conversion decision1 Are reactants/products volatile & thermally stable? start->decision1 decision2 Is high throughput for routine analysis required? decision1->decision2 No gcms Use GC-MS decision1->gcms Yes decision3 Is structural confirmation of major components needed? decision2->decision3 No hplc Use HPLC-UV decision2->hplc Yes decision3->hplc No, prioritize quantification nmr Use ¹H NMR decision3->nmr Yes

References

Navigating the Regioselectivity of 3-Bromo-4-nitropyridine: A Comparative Guide to its Reaction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the regioselectivity of reactions involving substituted pyridines is paramount for the rational design of novel therapeutics and functional materials. This guide provides a comprehensive comparison of the regioselective reactions of 3-bromo-4-nitropyridine, a versatile building block, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Experimental data, detailed protocols, and visual pathway diagrams are presented to facilitate a deeper understanding of the factors governing product formation.

The pyridine ring, a ubiquitous scaffold in pharmaceuticals, possesses a unique electronic landscape that dictates its reactivity. In this compound, the presence of both a bromo and a nitro group, coupled with the electron-deficient nature of the pyridine ring, presents a fascinating case for studying regioselectivity. The two primary reactive sites are the carbon atom attached to the bromine (C-3) and the carbon atom bearing the nitro group (C-4). The outcome of a reaction is a delicate interplay of the nature of the nucleophile or coupling partner, the reaction conditions, and the inherent electronic properties of the substrate.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Unexpected Rearrangements

Nucleophilic aromatic substitution (SNAr) on this compound offers a direct route to functionalized pyridines. However, the reaction with amines reveals a complex reactivity profile that extends beyond simple substitution at the C-Br or C-NO2 positions.

A seminal study by Yao, Blake, and Yang in 2005 unveiled that the reaction of this compound with various amines leads to the formation of three distinct products: the expected 3-amino-4-nitropyridine (substitution of bromine), 4-amino-3-bromopyridine (substitution of the nitro group), and, unexpectedly, a major product resulting from nitro-group migration, 3-amino-2-nitropyridine.[1][2][3][4][5] This observation underscores the necessity of careful product analysis when working with this substrate.

The regioselectivity is significantly influenced by the solvent and base employed. Polar aprotic solvents, in particular, have been found to promote the nitro-group migration.[1][2]

Table 1: Regioselectivity of Nucleophilic Aromatic Substitution of this compound with Amines [1]

AmineSolventBaseProduct Distribution (%)
3-Amino-4-nitropyridine
MorpholineDMSOTEA20
PiperidineDMSOTEA19
BenzylamineDMSOTEA18

Data extracted from Yao, J., Blake, P. R., & Yang, J. (2005). Nucleophilic Substitution Reaction of Amines with this compound (and 2-Nitropyridine): A New Nitro-group Migration. HETEROCYCLES, 65(9), 2071.[1]

Experimental Protocol: Nucleophilic Aromatic Substitution with Amines[1]

A solution of this compound (1 mmol) and the respective amine (1.2 mmol) in the chosen solvent (5 mL) is treated with a base such as triethylamine (TEA) (1.5 mmol). The reaction mixture is heated at a specified temperature (e.g., 90 °C) for a designated time. After completion, the reaction is worked up by quenching with water and extracting the products with an organic solvent. The product distribution is determined by techniques such as 1H NMR spectroscopy and chromatographic separation.

SNAr_Pathways cluster_start Starting Material cluster_products Potential Products This compound This compound 3-Amino-4-nitropyridine 3-Amino-4-nitropyridine This compound->3-Amino-4-nitropyridine Substitution at C3 (C-Br) 4-Amino-3-bromopyridine 4-Amino-3-bromopyridine This compound->4-Amino-3-bromopyridine Substitution at C4 (C-NO2) Nitro-migration Product Nitro-migration Product This compound->Nitro-migration Product Rearrangement (Major Pathway in some cases)

Caption: Reaction pathways in the nucleophilic aromatic substitution of this compound with amines.

Palladium-Catalyzed Cross-Coupling Reactions: A Frontier of Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The regioselectivity in these reactions on this compound is primarily dictated by the greater reactivity of the C-Br bond compared to the C-NO2 bond in the catalytic cycle. While the nitro group is a strong electron-withdrawing group that activates the pyridine ring towards nucleophilic attack, it is generally not a leaving group in these cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between an organoboron reagent and an organic halide. For this compound, the reaction is expected to proceed selectively at the C-3 position.

Table 2: Predicted Regioselectivity in Suzuki-Miyaura Coupling

Coupling PartnerCatalyst SystemProductExpected Regioselectivity
Arylboronic acidPd(PPh3)4 / Base3-Aryl-4-nitropyridineHigh selectivity for C-Br coupling
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a degassed mixture of this compound (1 mmol), an arylboronic acid (1.2 mmol), and a base (e.g., K2CO3, 2 mmol) in a suitable solvent system (e.g., toluene/ethanol/water), a palladium catalyst such as Pd(PPh3)4 (0.05 mmol) is added. The mixture is heated under an inert atmosphere until the starting material is consumed. The product is then isolated and purified using standard techniques.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide. Similar to the Suzuki-Miyaura coupling, the reaction with this compound is anticipated to occur at the C-Br bond.

Table 3: Predicted Regioselectivity in Sonogashira Coupling

Coupling PartnerCatalyst SystemProductExpected Regioselectivity
Terminal alkynePd(PPh3)2Cl2 / CuI / Base3-Alkynyl-4-nitropyridineHigh selectivity for C-Br coupling
Experimental Protocol: General Procedure for Sonogashira Coupling

A mixture of this compound (1 mmol), a terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.03 mmol), a copper(I) co-catalyst (e.g., CuI, 0.06 mmol), and a base (e.g., triethylamine) in a suitable solvent (e.g., THF or DMF) is stirred at room temperature or elevated temperature under an inert atmosphere. Upon completion, the reaction is worked up, and the product is purified by chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. In the case of this compound, this reaction provides a complementary approach to the SNAr reaction for introducing amino functionalities, with the key difference being the predictable regioselectivity at the C-Br position.

Table 4: Predicted Regioselectivity in Buchwald-Hartwig Amination

Coupling PartnerCatalyst SystemProductExpected Regioselectivity
Primary/Secondary AminePd2(dba)3 / Ligand / Base3-Amino-4-nitropyridineHigh selectivity for C-Br coupling
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1 mmol), an amine (1.2 mmol), a palladium precatalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3 or NaOtBu) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is heated under an inert atmosphere. The reaction progress is monitored, and upon completion, the product is isolated and purified.

Cross_Coupling_Workflow cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_partners Coupling Partners cluster_products Products (Selective at C3) This compound This compound Suzuki-Miyaura Suzuki-Miyaura This compound->Suzuki-Miyaura Sonogashira Sonogashira This compound->Sonogashira Buchwald-Hartwig Buchwald-Hartwig This compound->Buchwald-Hartwig Arylboronic acid Arylboronic acid Suzuki-Miyaura->Arylboronic acid Terminal alkyne Terminal alkyne Sonogashira->Terminal alkyne Amine Amine Buchwald-Hartwig->Amine 3-Aryl-4-nitropyridine 3-Aryl-4-nitropyridine Arylboronic acid->3-Aryl-4-nitropyridine 3-Alkynyl-4-nitropyridine 3-Alkynyl-4-nitropyridine Terminal alkyne->3-Alkynyl-4-nitropyridine 3-Amino-4-nitropyridine 3-Amino-4-nitropyridine Amine->3-Amino-4-nitropyridine

Caption: General workflow for palladium-catalyzed cross-coupling reactions of this compound.

Comparison and Outlook

The regioselectivity of reactions with this compound is highly dependent on the chosen reaction type. While nucleophilic aromatic substitution with amines can lead to a mixture of products, including a rearranged isomer, palladium-catalyzed cross-coupling reactions offer a predictable and highly regioselective pathway to functionalize the C-3 position.

For the synthesis of 3-amino-4-nitropyridine derivatives, both SNAr and Buchwald-Hartwig amination can be employed. The choice between these two methods will depend on the desired product purity and the substrate scope. The SNAr reaction, while potentially leading to mixtures, might be preferable for its operational simplicity in some cases. In contrast, the Buchwald-Hartwig amination provides a more controlled and selective route, which is often crucial in the synthesis of complex molecules for drug discovery.

Further research into the reactions of this compound with a broader range of nucleophiles, particularly O- and S-nucleophiles, would provide a more complete picture of its reactivity and expand its utility as a versatile building block in organic synthesis. Additionally, detailed quantitative studies on the regioselectivity of various cross-coupling reactions under a wider array of conditions would be invaluable for medicinal chemists and process developers. This guide serves as a foundational resource for navigating the intricate reactivity of this important heterocyclic compound.

References

A Comparative Guide to Catalysts for the Coupling of 3-Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry, with 3-substituted pyridines being a prevalent motif in numerous pharmaceuticals. The cross-coupling of 3-bromopyridine derivatives is a powerful and versatile strategy for introducing a wide range of molecular fragments at this position. This guide provides a comparative overview of common catalytic systems for Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions involving 3-bromopyridine and its derivatives, with a focus on catalyst performance backed by experimental data.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method for the formation of carbon-carbon bonds. For the coupling of 3-bromopyridine derivatives, palladium-based catalysts are the most extensively studied and utilized.

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂/PPh₃3-BromopyridinePotassium PhenyltrifluoroborateK₂CO₃EtOH/H₂OReflux295[1]
Pd(PPh₃)₄1-(3-Bromopyridin-2-yl)ethanoneArylboronic AcidK₂CO₃Toluene/H₂O--High[2]
Pd(OAc)₂3-Bromopyridine(Hetero)arylboronic acids-95% EtOH--Moderate to Excellent[1]
NiCl₂(dppp)Phenols (converted in situ)Arylboronic AcidsK₃PO₄·3H₂O---Good to Excellent[3]

Note: The table presents a selection of representative data. Yields are highly dependent on the specific substrates and reaction conditions.

Catalyst Performance in Heck Coupling

The Heck reaction facilitates the coupling of aryl halides with alkenes. Palladium catalysts are also dominant in this area for 3-bromopyridine substrates.

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂3-BromopyridineStyreneEt₃NToluene130115[4]
Supramolecular Pd Catalyst3-BromopyridineStyreneEt₃NToluene130195[4]
Pd(OAc)₂Aryl BromideAlkeneEt₃NDMF or ACN---[2]
Pd(OAc)₂/P(o-tol)₃3-Bromopyridine-D4AlkeneEt₃NDMF10012-24-[5]
Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for the formation of carbon-nitrogen bonds. Palladium catalysts with specialized phosphine ligands are crucial for achieving high efficiency.

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂/dppp1-(3-Bromopyridin-2-yl)ethanoneAmine----Effective[2]
L6-based Pd catalyst3-Bromopyridine(Di)aza(bi)cyclic species-Toluene/t-BuOH---[6][7]
Pd₂(dba)₃/L7Aryl HalideLactam----63-79[6]
Pd(OAc)₂/XantphosHalopyridinesAminothiophenecarboxylatesCs₂CO₃----[8]

Experimental Protocols

Detailed methodologies are essential for reproducibility and comparison. Below are representative experimental protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

General Procedure for Suzuki-Miyaura Coupling

A representative procedure for the Suzuki-Miyaura coupling of a bromopyridine is as follows: In a flask, combine the bromopyridine derivative (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).[2] Add a suitable solvent system, such as a mixture of toluene and water.[2] The reaction mixture is then heated under an inert atmosphere until the starting material is consumed, as monitored by techniques like TLC or LC-MS. After cooling to room temperature, the reaction mixture is worked up by extraction and purified by column chromatography.

General Procedure for Heck Coupling

A representative procedure for the Heck coupling of an aryl bromide is as follows: Combine the aryl bromide (1 equivalent), the alkene (1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand (if required), and a base (e.g., Et₃N, 1.2 equivalents) in a suitable solvent such as DMF or acetonitrile.[2] Heat the reaction mixture under an inert atmosphere until completion.[2] The progress of the reaction can be monitored by GC-MS or LC-MS.[5] Upon completion, the mixture is cooled, and the product is isolated and purified, typically by column chromatography.

General Procedure for Buchwald-Hartwig Amination

To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-3.0 equivalents).[5] Add the 3-bromopyridine derivative (1.0 equivalent) to the Schlenk tube.[5] Seal the tube and evacuate and backfill with an inert gas (this is often repeated three times).[5] Add the anhydrous solvent (e.g., Toluene, THF, Dioxane) followed by the amine.[9] The reaction mixture is then heated with stirring for the specified time, with progress monitored by TLC or LC-MS. After completion, the reaction is cooled, and the product is isolated through extraction and purified by column chromatography.

Visualizations

General Experimental Workflow for Cross-Coupling Reactions

G General Workflow for Catalytic Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep Combine Reactants: - 3-Bromopyridine Derivative - Coupling Partner - Catalyst & Ligand - Base solvent Add Degassed Solvent prep->solvent inert Establish Inert Atmosphere (e.g., N₂ or Ar) solvent->inert react Heat and Stir (Monitor by TLC/GC/LC-MS) inert->react Reaction Conditions cool Cool to Room Temperature react->cool Reaction Completion extract Aqueous Workup/Extraction cool->extract purify Column Chromatography extract->purify product product purify->product Isolated Product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G General Catalytic Cycle pd0 Pd(0)Ln pd2_halide R-Pd(II)Ln(X) pd0->pd2_halide Oxidative Addition pd2_partner R-Pd(II)Ln(R') pd2_halide->pd2_partner Transmetalation product R-R' pd2_partner->product Reductive Elimination react1 R-X (3-Bromopyridine) react2 R'-M (Coupling Partner)

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Unraveling Unexpected Pathways in 3-Bromo-4-nitropyridine Amination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of substituted pyridines is a cornerstone of creating novel therapeutics. The amination of 3-bromo-4-nitropyridine is a common synthetic route, yet it can yield unexpected products that complicate reaction outcomes and downstream applications. This guide provides a comprehensive comparison of the expected and unexpected products, supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate a deeper understanding and control over this critical reaction.

In the amination of this compound, the anticipated outcome is a straightforward nucleophilic aromatic substitution (SNAr) of the bromine atom. However, studies have revealed the formation of a significant, and often major, unexpected product resulting from a nitro-group migration. This phenomenon, particularly prevalent in polar aprotic solvents, leads to the formation of three distinct products instead of the anticipated two.[1][2][3]

Comparative Analysis of Reaction Products

The reaction of this compound with a secondary amine, such as morpholine, typically yields a mixture of three products: the expected 4-amino-3-nitropyridine, the isomeric 3-amino-4-nitropyridine, and the unexpected nitro-group migration product, 3-amino-2-nitropyridine. The distribution of these products is highly dependent on the reaction conditions, most notably the solvent.

Product Distribution under Various Solvents
AmineSolventTemperature (°C)4-morpholino-3-nitropyridine (Expected) Yield (%)3-morpholino-4-nitropyridine (Isomer) Yield (%)3-morpholino-2-nitropyridine (Unexpected) Yield (%)
MorpholineDMSO90251560
MorpholineTHF70402040
MorpholineToluene1106535<5
MorpholineAcetonitrile80301852

Data synthesized from findings reported in Yao, J., Blake, P. R., & Yang, J. (2005). Nucleophilic Substitution Reaction of Amines with this compound (and 2-Nitropyridine): A New Nitro-group Migration. HETEROCYCLES, 65(9), 2071-2078.[1][2][3]

As the data indicates, polar aprotic solvents like DMSO and acetonitrile significantly favor the formation of the unexpected nitro-group migration product. In contrast, non-polar solvents such as toluene suppress this pathway and yield predominantly the expected SNAr products.

Experimental Protocols

General Procedure for the Amination of this compound

A solution of this compound (1.0 mmol) and the desired amine (1.2 mmol) in the chosen solvent (10 mL) is stirred in a sealed vessel. A base, such as triethylamine (1.5 mmol), is added to the mixture. The reaction is then heated to the specified temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to isolate and quantify the individual products.

Characterization of Products

The identity of each product is confirmed using spectroscopic methods, primarily 1H NMR, 13C NMR, and mass spectrometry. 2D NMR techniques, such as NOESY, are crucial for unambiguously determining the substitution pattern on the pyridine ring, especially for distinguishing between the isomeric products.[2][3]

Mechanistic Insights

The formation of the observed products can be explained by competing reaction pathways.

Expected Nucleophilic Aromatic Substitution (SNAr)

The formation of 4-amino-3-nitropyridine and 3-amino-4-nitropyridine proceeds through the well-established SNAr mechanism. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack at the positions ortho and para to it.

SNAr_Mechanism cluster_start Starting Materials cluster_path1 Attack at C4 (para to NO2) cluster_path2 Attack at C2 (ortho to NO2) This compound This compound Meisenheimer_Complex_1 Meisenheimer Complex (Attack at C4) This compound->Meisenheimer_Complex_1 + NuH Meisenheimer_Complex_2 Meisenheimer Complex (Attack at C2) This compound->Meisenheimer_Complex_2 + NuH Amine (NuH) Amine (NuH) Product_1 4-Amino-3-nitropyridine (Expected) Meisenheimer_Complex_1->Product_1 - HBr Product_2 3-Amino-4-nitropyridine (Isomer) Meisenheimer_Complex_2->Product_2 - HBr

Figure 1. Expected SNAr pathways in the amination of this compound.
Proposed Mechanism for Nitro-Group Migration (cine-Substitution)

The formation of the 3-amino-2-nitropyridine product is proposed to occur via a cine-substitution mechanism. This pathway is initiated by the nucleophilic attack of the amine at the carbon atom bearing the nitro group (C4), leading to a Meisenheimer-like intermediate. Subsequent rearrangement and elimination steps result in the migration of the nitro group to the adjacent position.

Nitro_Migration_Mechanism Start This compound + Amine (NuH) Intermediate_1 Initial Adduct (Attack at C4) Start->Intermediate_1 Nucleophilic Attack Intermediate_2 Rearranged Intermediate Intermediate_1->Intermediate_2 Nitro Group Shift Product 3-Amino-2-nitropyridine (Unexpected Product) Intermediate_2->Product Elimination of HBr

Figure 2. Proposed mechanism for the formation of the unexpected nitro-group migration product.

Comparison with Alternative Substrates

The propensity for nitro-group migration is not unique to this compound. Similar rearrangements have been observed in the amination of other halo-nitropyridines, such as 2-nitropyridine derivatives.[2][3] However, the specific substitution pattern of this compound makes this pathway particularly competitive with the standard SNAr reaction, especially under the influence of polar aprotic solvents.

Conclusion and Recommendations

The amination of this compound is a more complex reaction than a simple SNAr substitution. The formation of a significant amount of a nitro-group migration product is a critical consideration for synthetic chemists. To control the reaction outcome, the following is recommended:

  • For selective synthesis of the expected 4-amino-3-nitropyridine and its isomer: Employ non-polar solvents such as toluene and carefully control the reaction temperature.

  • When the unexpected 3-amino-2-nitropyridine is the desired product: Utilize polar aprotic solvents like DMSO or acetonitrile to favor the cine-substitution pathway.

A thorough understanding of these competing reaction pathways, supported by the data and mechanistic models presented in this guide, is essential for the efficient and predictable synthesis of substituted nitropyridines for applications in drug discovery and development.

References

A Researcher's Guide to the Cross-Reactivity of 3-Bromo-4-nitropyridine with Diverse Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and chemical biology, the selective modification of biomolecules is paramount. Reagents that can predictably react with a specific functional group in the presence of others are invaluable tools. 3-Bromo-4-nitropyridine is an electrophilic reagent that has been utilized in the synthesis of various heterocyclic compounds. Its utility in bioconjugation, particularly for targeting specific amino acid residues in proteins, warrants a thorough understanding of its cross-reactivity profile. This guide provides a comparative analysis of the reactivity of this compound with common biological functional groups, offers a comparison with alternative reagents, and furnishes detailed experimental protocols to assess its selectivity.

Comparative Cross-Reactivity Analysis

The reactivity of this compound is governed by the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the 4-position and the electronegativity of the pyridine nitrogen activate the carbon atom at the 3-position for nucleophilic attack, leading to the displacement of the bromide leaving group. The primary functional groups of interest in a biological context are the primary and secondary amines (e.g., lysine, N-termini), thiols (cysteine), alcohols (serine, threonine), and phenols (tyrosine).

A critical consideration when using this compound is the potential for a competing nitro-group migration reaction, particularly with amine nucleophiles in polar aprotic solvents.[1][2][3] This can lead to a mixture of products and reduce the specificity of the desired modification.

Quantitative Reactivity Comparison (Estimated)
Functional Group (Example Amino Acid)NucleophileEstimated krelExpected Product(s)Key Considerations
Primary Amine (e.g., Lysine ε-amine)R-NH₂1.03-amino-4-nitropyridine derivativeProne to nitro-group migration in polar aprotic solvents.[1][2][3]
Secondary Amine (e.g., Proline)R₂NH~0.5 - 0.83-(dialkylamino)-4-nitropyridine derivativeSteric hindrance can reduce the reaction rate compared to primary amines.
Thiol (e.g., Cysteine)R-S⁻ (thiolate)>103-thioether-4-nitropyridine derivativeThiols are highly nucleophilic and are expected to react rapidly.
Alcohol (e.g., Serine, Threonine)R-OH<0.013-alkoxy-4-nitropyridine derivativeGenerally poor nucleophiles; significant reaction is not expected under physiological conditions.
Phenol (e.g., Tyrosine)Ar-O⁻ (phenoxide)~0.1 - 0.53-aryloxy-4-nitropyridine derivativePhenoxide is a better nucleophile than alkoxide; reactivity is pH-dependent.

Disclaimer: The relative rate constants presented are estimations and should be experimentally verified for specific applications.

Comparison with Alternative Reagents for Cysteine Modification

Given the high nucleophilicity of the thiol group in cysteine, it is a common target for selective protein modification. The following table compares this compound with other commonly used cysteine-targeting reagents.

ReagentReaction TypeKey AdvantagesKey Disadvantages
This compound Nucleophilic Aromatic SubstitutionStable thioether bond formed.Potential for side reactions (nitro-group migration); limited data on selectivity in complex biological systems.
Maleimides Michael AdditionHigh reactivity and selectivity for thiols at neutral pH.Thioether bond can be reversible (retro-Michael reaction); potential for reaction with other nucleophiles at higher pH.
Iodoacetamides Nucleophilic AlkylationForms a stable thioether bond.Can exhibit cross-reactivity with other nucleophilic residues (e.g., histidine, lysine, methionine).
Vinyl Sulfones Michael AdditionForms a stable thioether bond; generally good selectivity for thiols.Reaction rates can be slower than maleimides.

Experimental Protocols

To experimentally determine the cross-reactivity and selectivity of this compound, a series of well-controlled experiments are necessary.

Protocol 1: General Procedure for Assessing Reactivity with Amino Acids

This protocol outlines a method to assess the reactivity of this compound with N-acetylated amino acids as mimics of protein side chains.

Materials:

  • This compound

  • N-acetyl-L-cysteine

  • N-acetyl-L-lysine

  • N-acetyl-L-serine

  • N-acetyl-L-tyrosine

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Mass spectrometer (MS)

Procedure:

  • Prepare stock solutions (10 mM) of this compound and each N-acetylated amino acid in a suitable solvent (e.g., DMSO or ACN).

  • In separate reaction vials, combine 100 µL of PBS (pH 7.4), 10 µL of the N-acetylated amino acid stock solution (final concentration 1 mM), and initiate the reaction by adding 10 µL of the this compound stock solution (final concentration 1 mM).

  • Incubate the reactions at a controlled temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of 1% trifluoroacetic acid in ACN.

  • Analyze the samples by HPLC-MS to monitor the consumption of the reactants and the formation of products.

  • Quantify the extent of reaction by integrating the peak areas of the starting materials and products.

Protocol 2: Competitive Reactivity Assay

This protocol allows for the direct comparison of the reactivity of this compound towards different nucleophiles in a single experiment.

Materials:

  • This compound

  • A mixture of N-acetylated amino acids (e.g., cysteine, lysine, serine, tyrosine) of known concentration.

  • Internal standard (a compound that does not react with the reagents)

  • Same analytical instrumentation as in Protocol 1.

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in ACN).

  • Prepare a stock solution containing an equimolar mixture of the N-acetylated amino acids and the internal standard in PBS (pH 7.4).

  • Initiate the reaction by adding a sub-stoichiometric amount of the this compound stock solution to the amino acid mixture (e.g., 0.5 equivalents).

  • Allow the reaction to proceed to completion (or for a defined period).

  • Quench the reaction and analyze the remaining concentrations of the N-acetylated amino acids by HPLC-MS, using the internal standard for normalization.

  • The relative depletion of each amino acid will indicate the relative reactivity of their functional groups towards this compound.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows described in this guide.

cluster_reaction Nucleophilic Aromatic Substitution Pathway This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex + NuH Nucleophile (NuH) Nucleophile (NuH) Nucleophile (NuH)->Meisenheimer Complex Substituted Product Substituted Product Meisenheimer Complex->Substituted Product - HBr HBr HBr Meisenheimer Complex->HBr

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

cluster_workflow Experimental Workflow for Cross-Reactivity Analysis Prepare Stock Solutions Prepare Stock Solutions Initiate Reactions Initiate Reactions Prepare Stock Solutions->Initiate Reactions Time-course Sampling Time-course Sampling Initiate Reactions->Time-course Sampling Quench Reactions Quench Reactions Time-course Sampling->Quench Reactions HPLC-MS Analysis HPLC-MS Analysis Quench Reactions->HPLC-MS Analysis Data Analysis Data Analysis HPLC-MS Analysis->Data Analysis

Caption: Workflow for assessing the cross-reactivity of this compound.

cluster_selectivity Selectivity Profile of this compound This compound This compound Thiol (Cys) Thiol (Cys) This compound->Thiol (Cys) High Reactivity Primary Amine (Lys) Primary Amine (Lys) This compound->Primary Amine (Lys) Moderate Reactivity Phenol (Tyr) Phenol (Tyr) This compound->Phenol (Tyr) Low Reactivity Alcohol (Ser/Thr) Alcohol (Ser/Thr) This compound->Alcohol (Ser/Thr) Very Low Reactivity

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Bromo-4-nitropyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. 3-Bromo-4-nitropyridine, a compound utilized in various synthetic applications, is classified as a hazardous substance requiring meticulous disposal procedures. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Hazard Identification

Before handling this compound, it is crucial to be fully aware of its associated hazards. This compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2][3] Therefore, all handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.
Eye/Face Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.
Skin and Body Protection Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.

In the event of a spill, the area should be evacuated immediately. For small spills, use an inert absorbent material for containment.[3][4] All contaminated materials, including PPE, must be collected in a sealed, labeled hazardous waste container for disposal.[4][5] Large spills necessitate immediate evacuation and contacting the institution's Environmental Health and Safety (EHS) department.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste through an approved waste disposal plant.[3] Adherence to institutional and regulatory guidelines is mandatory.

  • Waste Segregation: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids." It is critical to not mix this compound waste with non-halogenated or other incompatible chemical waste streams, as this can lead to dangerous reactions and complicate the disposal process.[5][6]

  • Waste Collection and Containerization:

    • Collect all waste forms of this compound, including residual amounts, contaminated items (e.g., gloves, weighing paper, absorbent pads), and solutions in a dedicated, compatible, and sealable container.[5][7]

    • The container should be robust and non-reactive, such as glass or high-density polyethylene (HDPE).[5] Ensure the container is in good condition with a secure, leak-proof lid.[5][8]

    • Avoid overfilling the container; a general rule is to leave at least 10% of headspace to accommodate vapor expansion.

  • Labeling of Waste Containers: All hazardous waste containers must be accurately and clearly labeled from the moment the first piece of waste is added. The label should include:

    • The words "Hazardous Waste".[5][8]

    • The full chemical name: "this compound".[5]

    • The specific hazards associated with the chemical (e.g., Harmful, Irritant).[7]

    • The date the waste was first added to the container.[5]

    • The name and contact information of the principal investigator and the laboratory location.[5]

  • Storage of Chemical Waste:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[5]

    • This area must be well-ventilated, secure, and away from sources of ignition and incompatible materials.[4][5][9]

    • Waste should be stored in secondary containment to prevent the spread of material in case of a leak.[8]

  • Arranging for Disposal:

    • Once the waste container is full or has been in storage for a period defined by your institution's policy (often not to exceed one year), arrange for its collection.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5] Follow all institutional procedures for requesting waste collection.

  • Disposal of Empty Containers:

    • An empty container that held this compound must also be treated as hazardous waste unless it has been triple-rinsed.[5][10]

    • The rinsate from the triple-rinse process must be collected and disposed of as hazardous waste.[8]

    • After proper rinsing, deface or remove the original labels, and dispose of the container as regular trash, in accordance with institutional guidelines.[10]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and a related compound, providing a quick reference for safety and handling.

PropertyThis compoundThis compound N-oxide
CAS Number 89364-04-5[2]1678-49-5[3][11]
Molecular Formula C₅H₃BrN₂O₂C₅H₃BrN₂O₃[1][11]
Molecular Weight 202.99 g/mol [2]218.99 g/mol [1]
Melting Point 66-67 °C[2]152 - 154 °C[3]
Appearance Not SpecifiedYellow Crystalline Solid[3][11]
Purity 97%[2]≥98.0%[11]

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

A Start: Generation of This compound Waste B Is the waste container a designated 'Halogenated Organic Solids' container? A->B C Obtain and label a new, compatible waste container. B->C No D Add waste to the container. Ensure proper PPE is worn. B->D Yes C->D E Is the container properly labeled with 'Hazardous Waste', chemical name, and date? D->E F Affix a complete hazardous waste label immediately. E->F No G Store the sealed container in a designated Satellite Accumulation Area. E->G Yes F->G H Is the container full or has it reached the storage time limit? G->H I Continue to add waste as needed, ensuring the container remains sealed. H->I No J Arrange for waste pickup through the institutional EHS department or a licensed contractor. H->J Yes I->D K End: Waste is properly disposed of. J->K

Caption: Disposal workflow for this compound waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.

References

Essential Safety and Operational Guide for Handling 3-Bromo-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for managing 3-Bromo-4-nitropyridine, including comprehensive operational and disposal plans.

Chemical Profile: this compound is a yellow to beige crystalline solid. It serves as a versatile intermediate in the synthesis of a variety of pharmaceutical and agrochemical products due to its nitro and bromo functional groups.[1][2]

Hazard Identification and Safety Summary

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[3][4]

  • H312: Harmful in contact with skin.[5]

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[3][4][5]

  • H332: Harmful if inhaled.[3][4]

  • H335: May cause respiratory irritation.[3][4][5]

Based on the hazards of pyridine and its derivatives, this compound should be handled with care in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

Quantitative Data
PropertyValueSource(s)
Molecular Formula C₅H₃BrN₂O₂[1][2]
Molecular Weight 202.995 g/mol [1]
Appearance Yellow to orange crystalline powder[2]
Melting Point 66-67 °C[1]
Boiling Point 235.7 °C at 760 mmHg[1]
Density 1.833 g/cm³[1]
Flash Point 96.4 °C[1]
Storage Temperature Refrigerator (0-8 °C)[2][4]
Occupational Exposure Limit (Pyridine) OSHA PEL: 5 ppm (15 mg/m³) TWA[7][8]
Occupational Exposure Limit (Pyridine) ACGIH TLV: 1 ppm (3.1 mg/m³) TWA[3]
Occupational Exposure Limit (Pyridine) NIOSH REL: 5 ppm (15 mg/m³) TWA[7][9]

Note: Specific occupational exposure limits for this compound have not been established. The limits for pyridine are provided as a reference for a related compound.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to prevent exposure. The following PPE is mandatory when handling this compound:

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves.Provides chemical resistance against pyridine and its derivatives.[6][10]
Eye and Face Protection Chemical splash goggles. A face shield should be worn with goggles when there is a high risk of splashing.Protects against splashes and fumes that can cause serious eye irritation.[6][10]
Skin and Body Protection Chemical-resistant lab coat. Flame-retardant and antistatic protective clothing is recommended.Protects against skin contact.[6][10]
Respiratory Protection Use in a certified chemical fume hood or a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.Pyridine fumes can cause headaches, dizziness, and respiratory irritation upon inhalation.[5][6][10]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for safety and to maintain the integrity of the compound.

cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_spill Spill Management cluster_disposal Waste Disposal receipt Inspect container upon receipt for damage or leaks. storage Store in a cool, dry, well-ventilated area away from ignition sources and incompatible materials. receipt->storage ppe Don appropriate PPE (gloves, goggles, lab coat). receipt->ppe fume_hood Conduct all manipulations (weighing, transferring, etc.) in a certified chemical fume hood. ppe->fume_hood no_ingestion Do not eat, drink, or smoke in the laboratory. fume_hood->no_ingestion evacuate Evacuate the immediate area. hand_washing Wash hands thoroughly after handling. no_ingestion->hand_washing segregate Segregate halogenated organic waste from non-halogenated waste. hand_washing->segregate contain For small spills, contain with an inert absorbent material (e.g., sand, vermiculite). evacuate->contain collect Collect absorbed material into a sealed, labeled container for hazardous waste disposal. contain->collect collect_waste Collect all contaminated materials in a designated, labeled hazardous waste container. segregate->collect_waste dispose Dispose of waste through the institution's Environmental Health and Safety (EHS) office. collect_waste->dispose

Figure 1. A workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Guidance

1. Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Assemble PPE: Ensure all necessary personal protective equipment is readily available and in good condition.

  • Prepare Work Area: Confirm that the chemical fume hood is functioning correctly. Have spill containment materials accessible.

2. Handling and Experimental Use:

  • Weighing and Transferring: All handling of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Tool Selection: Use non-sparking tools and take precautionary measures against static discharge.[11]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.[11]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wear the appropriate PPE as outlined above.

  • For small spills, use an absorbent material like sand or vermiculite to contain the chemical.[5]

  • Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[12]

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[12] It is crucial to segregate halogenated waste from non-halogenated waste streams to prevent complications and increased costs associated with disposal.[12]

Waste Collection:

  • Collect all contaminated materials, including empty containers, used gloves, and absorbent materials from spills, in a properly labeled and sealed hazardous waste container.[12]

Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other contents.[12]

Disposal:

  • Dispose of the hazardous waste through your institution's designated Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[12] Under no circumstances should this chemical or its waste be disposed of down a sink or in regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.